4-(Aminomethyl)-3-methylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |
InChI Key |
DKBJGPSCFZLPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CN |
Origin of Product |
United States |
Foundational & Exploratory
4-(Aminomethyl)-3-methylbenzonitrile molecular weight and formula
This technical guide provides the molecular formula and molecular weight for 4-(Aminomethyl)-3-methylbenzonitrile. The information presented is based on the chemical structure derived from its IUPAC name, as this compound is not widely available in commercial chemical databases.
Chemical Properties
The fundamental molecular properties of this compound have been calculated and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
Methodology
Structure Determination and Formula Calculation
The chemical structure of this compound was deduced from its name:
-
Benzonitrile: A benzene ring attached to a cyano (-C≡N) group.
-
3-methyl: A methyl (-CH₃) group at the 3rd position of the benzene ring relative to the cyano group.
-
4-(Aminomethyl): An aminomethyl (-CH₂NH₂) group at the 4th position of the benzene ring.
Based on this structure, an atom count was performed to determine the molecular formula:
-
Carbon (C): 6 in the benzene ring, 1 in the cyano group, 1 in the methyl group, and 1 in the aminomethyl group, for a total of 9.
-
Hydrogen (H): 3 on the benzene ring, 3 on the methyl group, and 4 on the aminomethyl group (-CH₂NH₂), for a total of 10.
-
Nitrogen (N): 1 in the cyano group and 1 in the amino group, for a total of 2.
This results in the molecular formula C₉H₁₀N₂.
Molecular Weight Calculation
The molecular weight was calculated using the atomic weights of the constituent elements:
-
Carbon: 12.011 u
-
Hydrogen: 1.008 u
-
Nitrogen: 14.007 u
The calculation is as follows: (9 × 12.011) + (10 × 1.008) + (2 × 14.007) = 146.193 g/mol .
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the chemical name to its molecular properties.
Caption: Derivation of molecular formula and weight.
Technical Guide: Spectroscopic and Synthetic Overview of 4-(Aminomethyl)-3-methylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific databases and literature have yielded limited specific experimental spectroscopic data and detailed synthesis protocols for 4-(Aminomethyl)-3-methylbenzonitrile. The information presented herein is based on general chemical principles, data for structurally similar compounds, and its potential applications in drug discovery as an intermediate for inhibitors of specific signaling pathways.
Introduction
This compound is a substituted aromatic nitrile containing a reactive aminomethyl group. This combination of functional groups makes it a valuable, albeit not widely documented, building block in medicinal chemistry. Its structural motifs suggest potential utility in the synthesis of targeted therapeutic agents, particularly as an intermediate for Son of sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. This guide provides a theoretical framework for its spectroscopic properties, a potential synthetic approach, and an overview of the relevant biological pathways.
Predicted Spectroscopic Data
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine) | Broad due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak | |
| C-H Stretch (aliphatic) | 2960-2850 | Medium | From the methyl and aminomethyl groups. |
| C≡N Stretch (nitrile) | 2240-2220 | Strong, Sharp | Conjugation with the aromatic ring shifts this to a lower frequency.[1] |
| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong | Multiple bands are expected. |
| N-H Bend (amine) | 1650-1580 | Medium | |
| C-N Stretch (amine) | 1250-1020 | Medium |
Table 2: Predicted ¹H NMR Spectroscopy Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic H | 7.2-7.6 | Multiplet | 3H | The exact shifts and coupling will depend on the substitution pattern. |
| -CH₂-NH₂ | 3.8-4.0 | Singlet | 2H | The benzylic protons are deshielded by the aromatic ring and the amino group. |
| -CH₃ | 2.2-2.4 | Singlet | 3H | Attached directly to the aromatic ring. |
| -NH₂ | 1.5-2.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary C (aromatic, attached to CN) | 110-115 | |
| C≡N (nitrile) | 118-120 | |
| Aromatic CH | 125-135 | Multiple signals expected. |
| Quaternary C (aromatic, attached to CH₃) | 135-140 | |
| Quaternary C (aromatic, attached to CH₂NH₂) | 140-145 | |
| -CH₂-NH₂ | 45-50 | Benzylic carbon. |
| -CH₃ | 20-25 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 146.08 | Molecular ion. |
| [M-NH₂]⁺ | 130.07 | Loss of the amino group. |
| [M-CH₂NH₂]⁺ | 116.06 | Loss of the aminomethyl group. |
Synthesis Protocol
A specific, validated synthesis protocol for this compound is not described in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for similar molecules. A common strategy would involve the reduction of a corresponding nitrile or the amination of a benzylic halide.
Hypothetical Synthesis Workflow
A potential synthetic route could start from 4-bromo-3-methylbenzonitrile, proceeding through a nucleophilic substitution with a protected amine equivalent, followed by deprotection.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Aminomethyl)-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Aminomethyl)-3-methylbenzonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous molecules to forecast the chemical shifts and splitting patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related compounds, including 4-methylbenzonitrile, 3-methylbenzonitrile, and 4-(aminomethyl)benzonitrile.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
| -CH₂- | 3.8 - 4.0 | Singlet | 2H |
| -NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |
| Ar-H (H5) | 7.3 - 7.4 | Doublet | 1H |
| Ar-H (H6) | 7.4 - 7.5 | Doublet | 1H |
| Ar-H (H2) | 7.5 - 7.6 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 18 - 20 |
| -CH₂- | 45 - 47 |
| Ar-C (C4) | 145 - 147 |
| Ar-C (C3) | 135 - 137 |
| Ar-C (C1) | 110 - 112 |
| -CN | 118 - 120 |
| Ar-C (C2) | 133 - 135 |
| Ar-C (C6) | 131 - 133 |
| Ar-C (C5) | 129 - 131 |
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR predictions.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Spectroscopy
A general experimental protocol for acquiring ¹H and ¹³C NMR spectra is provided below. The specific parameters may need to be optimized for the sample and the spectrometer used.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Apply Fourier transformation with an appropriate window function, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR-based Structural Elucidation
The following diagram outlines the logical workflow for identifying and characterizing this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze the experimental NMR spectra of a synthesized and purified sample. The provided protocols and workflow serve as a valuable resource for researchers undertaking such analyses.
The Diverse Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Benzonitrile derivatives, a versatile class of organic compounds characterized by a cyano group attached to a benzene ring, have emerged as a prominent scaffold in medicinal chemistry. Their unique electronic properties and synthetic tractability have led to the development of a wide array of molecules with significant biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, antiviral, and enzyme inhibitory properties of benzonitrile derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity of Benzonitrile Derivatives
Benzonitrile-containing compounds have demonstrated considerable potential as anticancer agents, primarily by targeting crucial cellular processes such as cell division and signaling pathways involved in cancer progression.
Tubulin Polymerization Inhibition
A significant mechanism through which benzonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Quantitative Data:
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| BEL-7402 (Liver) | 7.8 nM | [1] | ||
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [2] | |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [2] | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [2] | |
| MKN45 (Stomach) | 3.04 ± 0.02 µM | [2] |
Signaling Pathway:
The inhibition of tubulin polymerization by benzonitrile derivatives triggers a cascade of events leading to apoptosis. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[3]
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4][5]
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][7]
Antimicrobial Activity
Several classes of benzonitrile derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data:
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Diazenylbenzonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [8] |
| Pyrimidine Acrylonitriles | Compound 5 | Escherichia coli | 1.0 | [3] |
| Pseudomonas aeruginosa | 1.0 | [3] | ||
| Pyrazole-Thiazole Hybrids | Compound 10 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.9-3.9 | [9] |
Mechanism of Action:
A proposed mechanism for some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the bacterial cell wall. By covalently binding to PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death. Some derivatives may also inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
Experimental Protocols
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][5]
This method assesses the antimicrobial activity by measuring the zone of growth inhibition.
-
Inoculation: Spread a standardized microbial inoculum onto the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume of the test compound solution to each well.
-
Incubation: Incubate the plate under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[4][10]
Antiviral Activity
Benzonitrile derivatives have been identified as potent inhibitors of various viruses, particularly picornaviruses, which are responsible for a range of human diseases including the common cold and poliomyelitis.
Quantitative Data:
| Compound | Virus | Assay | EC50 | Reference |
| MDL-860 | Picornaviruses (11 of 12 tested) | Plaque Reduction / CPE Inhibition | - | [11][12] |
| LPCRW_0005 | Human Rhinovirus 14 (HRV14) | CPE Reduction | 2 ± 1 µM | [2][13] |
| Benzotriazole Derivative 18 | Coxsackievirus B5 (CV-B5) | Plaque Reduction | 5.5 µM | [14] |
| Poliovirus (Sb-1) | Plaque Reduction | 17.5 µM | [14] | |
| Benzotriazole Derivative 17 | Coxsackievirus B5 (CV-B5) | Plaque Reduction | 6.9 µM | [14] |
| Poliovirus (Sb-1) | Plaque Reduction | 20.5 µM | [14] |
Mechanism of Action:
The antiviral mechanism of some benzonitrile derivatives against picornaviruses involves interference with the early stages of the viral replication cycle. For instance, MDL-860 appears to inhibit an event after uncoating of the viral genome but before the synthesis of the majority of viral RNA.[11] Other compounds, such as LPCRW_0005, act as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm.
Experimental Protocols
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. The EC50 is the concentration of the compound that reduces the plaque number by 50%.[15][16]
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Plating: Plate host cells in a 96-well plate.
-
Treatment and Infection: Treat the cells with serial dilutions of the compound and then infect with the virus.
-
Incubation: Incubate the plate until CPE is observed in the virus control wells.
-
Viability Measurement: Assess cell viability using a colorimetric method such as MTT or by staining with crystal violet.
-
EC50 Calculation: The EC50 is the compound concentration that provides 50% protection against the virus-induced CPE.[1][10]
Enzyme Inhibitory Activity
Benzonitrile derivatives have also been explored as inhibitors of various enzymes implicated in disease.
Quantitative Data:
Details on the enzyme inhibitory activities of specific benzonitrile derivatives, including target enzymes, IC50 or Ki values, and the corresponding assays, are currently under further investigation and will be included in a future update of this guide.
The benzonitrile scaffold is a privileged structure in the design of biologically active molecules. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and antiviral effects. The versatility of their synthesis and the ability to modulate their biological activity through structural modifications make them highly attractive candidates for further drug development. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on published research findings.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 6. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. Synthesis and anti-enterovirus activity of new analogues of MDL-860 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel benzonitrile analogue inhibits rhinovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Role of 4-(Aminomethyl)-3-methylbenzonitrile as a Plasma Kallikrein Inhibitor: A Review of Available Evidence
Despite significant interest in the development of novel plasma kallikrein inhibitors for a range of therapeutic applications, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific data on the activity of 4-(Aminomethyl)-3-methylbenzonitrile as a direct inhibitor of this enzyme. While the broader class of benzylamine derivatives has been explored for plasma kallikrein inhibition, no quantitative data, such as IC50 or Ki values, nor detailed experimental protocols specifically evaluating this compound have been publicly reported.
This technical guide aims to provide a framework for understanding the evaluation of plasma kallikrein inhibitors, drawing upon established methodologies and the known structure-activity relationships of related compounds. In the absence of direct evidence for this compound, this paper will focus on the foundational principles and experimental approaches that would be necessary to characterize its potential as a plasma kallikrein inhibitor.
The Plasma Kallikrein-Kinin System: A Key Therapeutic Target
The plasma kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, plays a central role in this system by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and thrombosis. Consequently, the inhibition of plasma kallikrein has emerged as a promising therapeutic strategy.
Hypothetical Signaling Pathway and Inhibition
The interaction between plasma kallikrein and its potential inhibitors can be visualized as a key regulatory node in the KKS. A hypothetical signaling pathway illustrating this is provided below.
Figure 1: Hypothetical signaling pathway of the plasma kallikrein-kinin system and the potential point of inhibition by this compound.
Characterization of a Novel Plasma Kallikrein Inhibitor: A Methodological Overview
To ascertain the activity of a compound like this compound against plasma kallikrein, a series of well-defined experiments would be required. The following sections outline the standard experimental protocols.
Table 1: Key Parameters for Evaluating Plasma Kallikrein Inhibitors
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Chromogenic or Fluorogenic Enzyme Inhibition Assay |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Enzyme Kinetics Studies |
| Selectivity | The degree to which an inhibitor binds to the target enzyme over other related enzymes. | Panel of Serine Protease Assays (e.g., trypsin, thrombin, Factor Xa) |
| In Vivo Efficacy | The effect of the inhibitor in a relevant animal model of disease. | Models of HAE (e.g., bradykinin-induced vascular permeability) or other relevant conditions. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | In vivo studies in animal models. |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay is the first step in determining if a compound has inhibitory activity against plasma kallikrein.
-
Principle: The assay measures the ability of the test compound to inhibit the cleavage of a synthetic chromogenic or fluorogenic substrate by purified human plasma kallikrein. The resulting color or fluorescence is proportional to the enzyme's activity.
-
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302) or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, purified plasma kallikrein, and the test compound dilutions.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Models of Disease
Should in vitro activity be established, the next step would be to evaluate the compound's efficacy in a relevant animal model. For plasma kallikrein inhibitors, a common model is the assessment of vascular permeability.
-
Principle: To determine if the test compound can reduce the increased vascular permeability induced by bradykinin or a plasma kallikrein activator.
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Procedure (Evans Blue Dye Extravasation Assay):
-
Administer the test compound (this compound) to the animals via a suitable route (e.g., oral, intravenous).
-
After a predetermined time, inject a vascular permeability-inducing agent (e.g., bradykinin) into a specific site (e.g., intradermally).
-
Inject Evans blue dye intravenously. This dye binds to plasma albumin and will extravasate into the tissue at sites of increased permeability.
-
After a set time, euthanize the animals and excise the tissue at the injection site.
-
Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
A reduction in the amount of extravasated dye in the treated group compared to the control group indicates that the test compound reduced vascular permeability.
-
Logical Workflow for Inhibitor Characterization
The process of identifying and validating a novel plasma kallikrein inhibitor follows a logical progression from initial screening to in vivo testing.
Figure 2: A generalized experimental workflow for the discovery and preclinical evaluation of a novel plasma kallikrein inhibitor.
Conclusion
While this compound belongs to a chemical class that has been investigated for plasma kallikrein inhibition, there is currently no direct scientific evidence to support its activity. This guide provides a comprehensive overview of the established methodologies and logical workflows that would be essential to characterize this, or any novel compound, as a plasma kallikrein inhibitor. Future research, including in vitro enzymatic assays and subsequent in vivo studies, would be required to elucidate the potential therapeutic utility of this compound in conditions mediated by the plasma kallikrein-kinin system. Researchers and drug development professionals are encouraged to utilize these standard protocols to rigorously evaluate new chemical entities targeting plasma kallikrein.
An In-depth Technical Guide to the Estimated Solubility and Stability of 4-(Aminomethyl)-3-methylbenzonitrile
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the estimated physicochemical properties, potential synthetic pathways, and general methodologies for experimental verification.
Core Concepts: Estimated Physicochemical Properties
The structure of 4-(Aminomethyl)-3-methylbenzonitrile, featuring a primary amine, a nitrile group, and a substituted benzene ring, suggests a molecule with moderate polarity. The presence of the aminomethyl group allows for hydrogen bonding, which will influence its solubility in polar solvents. The aromatic ring and the methyl group contribute to its lipophilic character.
Estimated Solubility Profile
The solubility of this compound is anticipated to be pH-dependent due to the basicity of the primary amine. In acidic solutions, the formation of a more soluble ammonium salt is expected. Its solubility in organic solvents will likely be moderate.
Table 1: Estimated and Known Solubility of this compound and its Analogues
| Compound/Analogue | Solvent | Estimated/Known Solubility | Citation |
| This compound | Water | Slightly soluble (estimation) | |
| Acidic Aqueous Solutions | More soluble (estimation) | ||
| Common Organic Solvents (e.g., Ethanol, Acetone) | Soluble (estimation) | ||
| 4-Amino-3-methylbenzonitrile | Water | Insoluble | [1] |
| Organic Solvents (e.g., Ethanol, Acetone) | Soluble | [1] | |
| 4-(Aminomethyl)benzonitrile hydrochloride | Water | Soluble, almost transparent | [2][3][4][5] |
| DMSO | 100 mg/mL (with sonication) | [6] | |
| Methanol | Slightly soluble | [3][5] |
Stability Considerations
The stability of this compound will be influenced by conditions such as pH, light, temperature, and the presence of oxidizing agents. The aminomethyl group is susceptible to oxidation and reactions with aldehydes and ketones. The nitrile group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or amide.
Table 2: Stability Profile of this compound and its Analogues
| Compound/Analogue | Condition | Known/Estimated Stability Profile | Citation |
| This compound | pH | Likely unstable in strongly acidic or basic conditions over time (estimation). | |
| Light | Potential for degradation, especially in solution (estimation). | ||
| Temperature | Stable at room temperature; degradation may occur at elevated temperatures (estimation). | ||
| Oxidation | Susceptible to oxidation at the aminomethyl group (estimation). | ||
| 4-Amino-3-methylbenzonitrile | Storage | Store at 10°C - 25°C, under inert gas (Nitrogen), protect from light. | [7] |
| 4-(Aminomethyl)benzonitrile hydrochloride | Storage (Solid) | Store at 4°C, sealed, away from moisture. | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | [6] | |
| 4-(Bromomethyl)-3-methylbenzonitrile | Stability | Moisture sensitive. | [8] |
| Incompatible Materials | Bases, Alcohols, Amines, Metals. | [8] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely involve the free-radical bromination of 4-cyano-2-methyltoluene to yield 4-(bromomethyl)-3-methylbenzonitrile, followed by a nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.
Caption: Proposed synthesis of this compound.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways can be anticipated under stress conditions:
-
Oxidation: The primary amine of the aminomethyl group can be oxidized to form the corresponding imine, aldehyde, or carboxylic acid.
-
Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form 4-(aminomethyl)-3-methylbenzamide and subsequently 4-(aminomethyl)-3-methylbenzoic acid.
-
Photodegradation: Exposure to UV light, particularly in the presence of photosensitizers, could lead to the formation of radical species and subsequent degradation products.
Experimental Protocols
While specific experimental protocols for this compound are not available, standard methodologies for determining solubility and stability of new chemical entities can be applied.
Solubility Determination: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility as mg/mL or mol/L.
Caption: General workflow for solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Exposure to UV and visible light according to ICH Q1B guidelines.
-
Thermal: Heating the solid drug substance at an elevated temperature (e.g., 80°C).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Characterization: Identify the structure of significant degradation products using techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Caption: Workflow for forced degradation studies.
Conclusion
While direct experimental data for this compound is currently unavailable, this technical guide provides a robust estimation of its solubility and stability based on the known properties of its close structural analogues. It is predicted to be a compound with moderate polarity, exhibiting pH-dependent aqueous solubility and susceptibility to oxidation and hydrolysis under stress conditions. The proposed synthetic pathway and general experimental protocols offer a framework for its synthesis and future characterization. For definitive data, experimental verification following the outlined methodologies is strongly recommended.
References
- 1. 4-Amino-3-Methylbenzonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Amino-3-methylbenzonitrile | 78881-21-7 | FA70270 [biosynth.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Aminomethyl)-3-methylbenzonitrile Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(Aminomethyl)-3-methylbenzonitrile, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and ischemia-related diseases.
Core Structure and Therapeutic Potential
This compound serves as a key building block for the synthesis of a variety of pharmacologically active compounds. Its structural features, including a reactive aminomethyl group and a cyano-substituted benzene ring, allow for diverse chemical modifications to generate novel derivatives. Research has primarily focused on the development of these derivatives as inhibitors of two key therapeutic targets: Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.
Sos1 Inhibition: Sos1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. Inhibition of the Sos1-RAS interaction is a promising strategy for the treatment of RAS-driven tumors.
HIF Prolyl Hydroxylase Inhibition: HIF prolyl hydroxylases are enzymes that regulate the stability of HIF-α, a transcription factor that governs the cellular response to hypoxia. Inhibition of these enzymes leads to the stabilization of HIF-α and the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism holds therapeutic potential for conditions such as anemia and ischemic diseases.
Structural Analogs and Derivatives of Interest
Systematic structural modifications of the this compound core have led to the identification of several classes of potent inhibitors. A notable class of derivatives includes N-(cyano-substituted benzyl or pyridinylmethyl)-3-hydroxypicolinamides, which have been investigated for their HIF prolyl hydroxylase inhibitory activity.
While specific quantitative data for a broad range of this compound analogs remains largely proprietary and confined to patent literature, the general structure-activity relationships (SAR) suggest that modifications to the aminomethyl group and substitutions on the phenyl ring are crucial for target affinity and selectivity.
Experimental Protocols
This section details the methodologies for the synthesis of key derivatives and the biological assays used to determine their inhibitory activity.
General Synthesis of N-(4-cyano-3-methylbenzyl) Picolinamide Derivatives
A representative synthetic route for N-(cyano-substituted benzyl) picolinamide derivatives is outlined below. This multi-step synthesis involves the formation of an amide bond between a substituted picolinic acid and a benzylamine derivative.
Workflow for the Synthesis of N-(4-cyano-3-methylbenzyl) Picolinamide Derivatives
Caption: General workflow for the synthesis of N-(4-cyano-3-methylbenzyl) picolinamide derivatives.
Step 1: Activation of the Carboxylic Acid. A substituted 3-hydroxypicolinic acid is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Step 2: Amide Coupling. The activated picolinic acid is then reacted with this compound in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography on silica gel.
Step 4: Characterization. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity Assays
This cell-based assay is used to determine the ability of a compound to inhibit HIF prolyl hydroxylases, leading to the stabilization of HIF-α. The assay utilizes a reporter gene system where the expression of luciferase is under the control of a hypoxia-responsive element (HRE).
Workflow for HIF Prolyl Hydroxylase Luciferase Reporter Assay
Caption: Workflow for the HIF prolyl hydroxylase luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or U2OS) is cultured and then transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the HRE. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds. A known PHD inhibitor (e.g., dimethyloxalylglycine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The cells are incubated under normoxic conditions for a sufficient period (e.g., 16-24 hours) to allow for HIF-α stabilization and subsequent luciferase expression in the presence of an active inhibitor.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-induction of luciferase activity relative to the vehicle control is calculated, and the data is fitted to a dose-response curve to determine the EC₅₀ value for each compound.
This biochemical assay is designed to screen for inhibitors of the protein-protein interaction (PPI) between Sos1 and KRAS. The HTRF assay is a robust and sensitive method suitable for high-throughput screening.
Workflow for Sos1-KRAS HTRF Assay
Caption: Workflow for the Sos1-KRAS Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol:
-
Reagent Preparation: Recombinant, tagged versions of KRAS (e.g., GST-tagged KRAS G12C) and the catalytic domain of Sos1 (e.g., His-tagged Sos1) are prepared. HTRF detection reagents consist of a donor fluorophore-labeled antibody against one tag (e.g., anti-GST antibody labeled with Terbium cryptate) and an acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His antibody labeled with XL665).
-
Assay Setup: The assay is typically performed in a 384-well plate. Test compounds at various concentrations are added to the wells.
-
Protein Incubation: The tagged KRAS and Sos1 proteins are added to the wells containing the test compounds and incubated to allow for their interaction.
-
Detection Reagent Addition: The HTRF detection reagents are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow for the binding of the detection antibodies to the protein complex.
-
Signal Reading: The HTRF signal is read on a compatible plate reader. The reader excites the donor fluorophore (e.g., at 320 nm) and measures the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. In the absence of an inhibitor, the interaction between KRAS and Sos1 brings the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal. The data is used to generate dose-response curves and calculate IC₅₀ values.
Signaling Pathways
The derivatives of this compound exert their therapeutic effects by modulating specific signaling pathways.
HIF-1 Signaling Pathway
Inhibition of HIF prolyl hydroxylases by this compound derivatives leads to the stabilization of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to HREs in the promoter regions of target genes, activating their transcription.
Simplified HIF-1 Signaling Pathway
Caption: Simplified representation of the HIF-1 signaling pathway and the action of PHD inhibitors.
Ras/Raf/MEK/ERK (MAPK) Signaling Pathway
Sos1 inhibitors derived from this compound block the interaction between Sos1 and inactive, GDP-bound Ras. This prevents the exchange of GDP for GTP, thereby keeping Ras in its inactive state and inhibiting the downstream MAPK signaling cascade, which is crucial for cell proliferation and survival.
Simplified Ras/MAPK Signaling Pathway
Caption: Simplified representation of the Ras/MAPK signaling pathway and the action of Sos1 inhibitors.
Conclusion
Structural analogs and derivatives of this compound represent a promising class of compounds with potential therapeutic applications in oncology and other diseases. Their ability to be readily synthesized and modified allows for the exploration of structure-activity relationships and the optimization of their pharmacological properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this versatile chemical scaffold. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(aminomethyl)-3-methylbenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a two-step synthetic route starting from 3-methylbenzonitrile.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Benzylic Bromination: The synthesis commences with the free-radical bromination of 3-methylbenzonitrile at the benzylic position to yield 4-(bromomethyl)-3-methylbenzonitrile. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and utilizes N-bromosuccinimide (NBS) as the bromine source.
-
Gabriel Synthesis: The subsequent step involves the conversion of the benzylic bromide to the primary amine via the Gabriel synthesis. This method is employed to prevent the formation of over-alkylated byproducts. The process involves the reaction of 4-(bromomethyl)-3-methylbenzonitrile with potassium phthalimide, followed by the hydrazinolysis of the resulting phthalimide intermediate to liberate the desired primary amine.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile
Materials:
-
3-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add deionized water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methylbenzonitrile.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Gabriel Synthesis)
Materials:
-
4-(Bromomethyl)-3-methylbenzonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
Procedure:
-
Dissolve 4-(bromomethyl)-3-methylbenzonitrile in anhydrous N,N-dimethylformamide in a round-bottom flask.
-
Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water to obtain the N-(4-cyano-2-methylbenzyl)phthalimide intermediate.
-
Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the suspension and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | 3-Methylbenzonitrile | N-Bromosuccinimide | AIBN | CCl₄ | Reflux | 3 h | 4-(Bromomethyl)-3-methylbenzonitrile | ~90%[1] |
| 2a | 4-(Bromomethyl)-3-methylbenzonitrile | Potassium phthalimide | DMF | Room Temp. | Overnight | N-(4-cyano-2-methylbenzyl)phthalimide | High | |
| 2b | N-(4-cyano-2-methylbenzyl)phthalimide | Hydrazine hydrate | Ethanol | Reflux | 4 h | This compound | Good |
Note: Yields are based on analogous reactions and may vary depending on experimental conditions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-3-methylbenzonitrile is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmacologically active molecules. Its structure, featuring a primary amine and a nitrile group on a substituted benzene ring, allows for versatile chemical modifications. The primary amine serves as a key nucleophile or a point for amide bond formation, while the nitrile group can be utilized in various transformations or act as a bioisostere for other functional groups in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutic agents.
Key Applications
The primary application of this compound is in the synthesis of enzyme inhibitors for cancer therapy and other diseases. Two notable examples are its use as a building block for Son of Sevenless 1 (SOS1) inhibitors and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.
Synthesis of SOS1 Inhibitors
SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. Inhibiting the SOS1-RAS interaction is a promising strategy for the treatment of RAS-driven tumors. This compound can be incorporated into the structure of SOS1 inhibitors to provide a key interaction point with the target protein.
Diagram of the general synthetic workflow for SOS1 inhibitors:
Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the chemical scaffold, 4-(aminomethyl)-3-methylbenzonitrile, in the design and synthesis of potent and selective enzyme inhibitors for therapeutic applications. This document outlines its application in the development of inhibitors for two key drug targets: Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase.
Introduction to this compound as a Medicinal Chemistry Scaffold
This compound is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its primary amine handle allows for a variety of chemical transformations to build upon the core structure, while the benzonitrile group, often a key pharmacophoric feature, can engage in crucial interactions with biological targets. The specific substitution pattern, with the aminomethyl and methyl groups at positions 4 and 3 respectively, provides a defined vector for the elaboration of the molecule, enabling chemists to explore the chemical space around a target's binding site with precision.
Recent patent literature highlights the use of this scaffold in the development of inhibitors for challenging therapeutic targets, demonstrating its potential in generating novel drug candidates.
Application in Sos1 Inhibition for Cancer Therapy
Background and Signaling Pathway
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. The RAS signaling pathway is a central regulator of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. Sos1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK and PI3K/AKT pathways. Inhibiting the Sos1-RAS interaction is a promising therapeutic strategy to block aberrant signaling in RAS-driven cancers.
Quantitative Data for Representative Sos1 Inhibitors
While specific IC50 values for compounds directly synthesized from this compound are not publicly available, the patent literature (WO/2022/251193) discloses related structures. The following table includes data for well-characterized Sos1 inhibitors to provide a benchmark for potency.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| BI-3406 | Sos1-KRAS Interaction | Biochemical Assay | 6 | [1] |
| BAY-293 | Sos1-KRAS Interaction | Biochemical Assay | 21 | [2] |
| Representative Compound 8u | Sos1 | Biochemical Assay | Comparable to BI-3406 | [3] |
Experimental Protocols
The following is a representative synthetic route adapted from the literature for compounds structurally related to those derived from this compound.
Workflow for Synthesis:
Step-by-step Protocol:
-
Starting Materials: (R)- or (S)-4-(1-aminoethyl)-3-methylbenzonitrile and a suitable halogenated pyridopyridazine core.
-
Reaction Setup: To a solution of the chiral amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the halogenated pyridopyridazine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol describes a common method to assess the inhibitory activity of compounds on the Sos1-KRAS interaction.
-
Reagents and Materials:
-
Tagged recombinant human Sos1 protein.
-
Tagged recombinant human KRAS protein (e.g., G12C mutant).
-
GDP and GTPγS.
-
HTRF detection reagents (e.g., terbium-labeled anti-tag antibody and d2-labeled anti-tag antibody).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Test compounds dissolved in DMSO.
-
384-well low-volume white plates.
-
-
Assay Procedure:
-
Dispense test compounds at various concentrations into the assay plate.
-
Add a pre-mixed solution of tagged KRAS-GDP and Sos1 to the wells.
-
Initiate the nucleotide exchange by adding GTPγS.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the interaction and nucleotide exchange to occur.
-
Add the HTRF detection reagents.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Application in HIF Prolyl Hydroxylase Inhibition
Background and Signaling Pathway
Hypoxia-Inducible Factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). HIF is a heterodimer consisting of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the PHD enzymes are inactive, allowing HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism. Inhibition of PHD enzymes stabilizes HIF-α, mimicking a hypoxic state, and is a therapeutic strategy for treating anemia associated with chronic kidney disease.
Quantitative Data for a Representative HIF Prolyl Hydroxylase Inhibitor
While a direct link between this compound and HIF prolyl hydroxylase inhibitors has not been established in the public domain, the following data for Vadadustat, a clinical-stage PHD inhibitor, is provided as a representative example.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| Vadadustat | PHD2 | Biochemical Assay | 0.808 |
Experimental Protocols
The synthesis of Vadadustat involves a multi-step sequence. A generalized outline is provided below.
Workflow for Synthesis of Vadadustat:
Step-by-step Protocol Outline:
-
Amide Bond Formation: Couple 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid with a glycine ester (e.g., methyl glycinate) using standard peptide coupling reagents such as HATU or EDC/HOBt in the presence of a base like DIPEA in a solvent like DMF.
-
Ester Hydrolysis: Hydrolyze the resulting ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF and water to yield the final carboxylic acid product, Vadadustat.
-
Purification and Characterization: Purify the final product by recrystallization or chromatography and characterize by NMR and mass spectrometry.
A common method to measure the activity of PHD inhibitors is to monitor the hydroxylation of a HIF-1α peptide substrate.
-
Reagents and Materials:
-
Recombinant human PHD2.
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated).
-
Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Detection reagents (e.g., an antibody specific for the hydroxylated peptide and a secondary detection system, or mass spectrometry).
-
Test compounds in DMSO.
-
96-well plates.
-
-
Assay Procedure:
-
Add PHD2, HIF-1α peptide, Fe(II), and ascorbate to the wells of the plate in the assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Detect the amount of hydroxylated peptide using a suitable method (e.g., ELISA-based detection or LC-MS analysis).
-
-
Data Analysis:
-
Quantify the amount of product formed.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of innovative drug candidates. Its application in the development of inhibitors for challenging targets like Sos1 underscores its potential in modern medicinal chemistry. Researchers and drug development professionals are encouraged to explore the utility of this scaffold in their own discovery programs.
References
- 1. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel synthesis of pyridopyridazine, pyrrolopyridazine and some pyridazine derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse applications of benzonitrile derivatives in modern drug development. The unique physicochemical properties of the benzonitrile moiety, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for various functional groups, have made it a privileged scaffold in medicinal chemistry.[1][2] This compilation includes summaries of their therapeutic applications, quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Therapeutic Applications of Benzonitrile Derivatives
Benzonitrile derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, virology, and microbiology. Their versatility allows them to interact with various biological targets, leading to the development of novel therapeutic agents.
Anticancer Activity
Benzonitrile-containing compounds have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in cancer progression.
-
Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3][4] Compound 1g2a , for instance, has shown strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[3]
-
PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells exploit to evade the immune system.[5] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[5][6]
-
Kinase Inhibition: Benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer, such as Tankyrase, mTOR, and TBK1/IKKε. For example, 2,4-Difluoro-5-Nitrobenzonitrile serves as a key intermediate in the synthesis of tankyrase inhibitors, which are crucial for halting tumorigenesis.
Antiviral Activity
The antiviral potential of benzonitrile derivatives has been notably explored against the Hepatitis C Virus (HCV).
-
HCV Entry Inhibition: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV. These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells. The lead compound, L0909 , demonstrated a high efficacy with an EC50 of 0.022 μM. The HCV entry process is a complex mechanism involving the interaction of viral envelope glycoproteins (E1 and E2) with host cell surface receptors like CD81 and scavenger receptor class B type I (SR-BI).
Antimicrobial Activity
Benzonitrile derivatives have also been investigated for their activity against a range of microbial pathogens.
-
Antibacterial and Antifungal Agents: Novel benzo and naphthonitrile derivatives have been synthesized and screened for their antibacterial and antifungal activities. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. The proposed mechanism of action for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative benzonitrile derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| 1g2a | Tubulin Polymerization | HCT116 | 5.9 nM | [3] |
| BEL-7402 | 7.8 nM | [3] | ||
| Compound 7 | PD-1/PD-L1 Interaction | - | 8.52 μM | [5][6] |
| Compound 6 | PD-1/PD-L1 Interaction | - | 12.28 μM | [6] |
| Compound 8a | PD-1/PD-L1 Interaction | - | 14.08 μM | [6] |
Table 2: Antiviral Activity of Benzonitrile Derivatives
| Compound ID | Virus | Assay | EC50 | Selectivity Index (SI) | Reference |
| L0909 (35) | HCV | HCV-infected Huh7.5 cells | 0.022 μM | > 600 | |
| LPCRW_0005 | HRV14 | Cytopathic Effect Reduction | 2 ± 1 μM | - |
Table 3: Antimicrobial Activity of Benzonitrile Derivatives
| Compound ID | Organism | MIC | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 μg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (General Procedure)
This protocol describes a general method for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, which have shown activity as PD-1/PD-L1 inhibitors.
Materials:
-
Compound 6 (3-(4-((2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile)
-
Substituted aldehyde
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
Procedure:
-
To a solution of compound 6 (0.2 g, 0.35 mmol) in methanol (2 mL), add the substituted aldehyde (0.35 mmol) and acetic acid (0.01 mL, 0.17 mmol).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add NaCNBH₃ (0.043 g, 0.7 mmol) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
The crude product can be further purified by column chromatography.
In Vitro Anticancer Activity: MTT Assay[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Benzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the benzonitrile derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Incubate for 24-48 hours.
-
After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined from a dose-response curve.
In Vitro Tubulin Polymerization Assay[1][2]
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Porcine tubulin (2 mg/mL)
-
Polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
Fluorescent reporter (10 µM)
-
Glycerol (15%)
-
Test benzonitrile derivative
-
Positive controls (e.g., colchicine, paclitaxel)
-
Negative control (e.g., 0.1% DMSO)
-
Pre-warmed 96-well plate
-
Fluorimeter or spectrophotometer capable of reading at 340 nm or with appropriate fluorescence filters (e.g., excitation 360 nm, emission 450 nm)
Procedure:
-
Prepare the tubulin solution by dissolving it in the polymerization buffer containing GTP, the fluorescent reporter, and glycerol.
-
Transfer the tubulin solution to a pre-warmed 96-well plate.
-
Add the test compound, positive controls, and negative control to the respective wells.
-
Immediately place the plate in a fluorimeter or spectrophotometer pre-warmed to 37°C.
-
Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The rate and extent of tubulin polymerization are determined by the increase in fluorescence or absorbance. The effect of the test compound is compared to the controls.
PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[5]
This assay is used to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction.
Materials:
-
PD-1 and PD-L1 proteins (recombinant)
-
HTRF detection reagents (e.g., terbium-conjugated anti-tag antibody for one protein and d2-conjugated anti-tag antibody for the other)
-
Assay buffer
-
Test benzonitrile derivative
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, followed by the PD-1 and PD-L1 proteins.
-
Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents.
-
Incubate to allow for the binding of the detection antibodies.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio is calculated from the emission signals, which is proportional to the extent of the PD-1/PD-L1 interaction. A decrease in the HTRF signal indicates inhibition.
-
Calculate the IC50 value from the dose-response curve.
HCV Replication Assay
This assay is used to evaluate the ability of a compound to inhibit the replication of the Hepatitis C virus in a cell-based system.
Materials:
-
Huh-7.5 cells (human hepatoma cell line)
-
HCV genomic RNA (e.g., from a reporter virus construct like FNX-Rluc)
-
Cell culture medium (DMEM with 10% FBS)
-
Electroporation cuvettes
-
Electroporator
-
96-well plates
-
Test benzonitrile derivative
-
Luciferase assay reagent (if using a reporter virus)
-
Luminometer
-
Reagents for qRT-PCR to quantify HCV RNA
Procedure:
-
Culture Huh-7.5 cells to confluency.
-
Transfect the Huh-7.5 cells with in vitro transcribed HCV genomic RNA via electroporation.
-
Seed the transfected cells into 96-well plates.
-
Add serial dilutions of the test benzonitrile derivative to the wells.
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
To measure HCV replication:
-
Luciferase Assay (for reporter virus): Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of viral replication.
-
qRT-PCR: Isolate total RNA from the cells. Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for the HCV genome to quantify the amount of viral RNA. A decrease in HCV RNA levels indicates inhibition of replication.
-
-
Calculate the EC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of benzonitrile derivatives.
Caption: Anticancer mechanism of benzonitrile derivatives.
Caption: Antiviral mechanism of benzonitrile derivatives against HCV.
Caption: General experimental workflow for drug discovery.
References
- 1. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-acylated and N-alkylated benzylamine derivatives starting from 4-(aminomethyl)-3-methylbenzonitrile. This starting material is a valuable building block in medicinal chemistry, as the benzonitrile moiety is a recognized pharmacophore in various drug candidates. The resulting benzylamine derivatives have potential applications in the development of novel therapeutics, including but not limited to, antimycobacterial and antimalarial agents, as well as compounds targeting the central nervous system.
Synthesis of N-Acyl-4-(aminomethyl)-3-methylbenzonitrile Derivatives via N-Acylation
N-acylation is a robust and widely used method for the derivatization of primary amines. The reaction of this compound with various acylating agents, such as acid anhydrides or acyl chlorides, provides the corresponding amides. These reactions can often be performed under mild, catalyst-free, and solvent-free conditions, offering an environmentally friendly approach to amide synthesis.[1]
Experimental Protocol: Catalyst-Free N-Acetylation
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1.0 eq).
-
With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the starting material at room temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 15-30 minutes.[1]
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue to stir.
-
Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Representative Data for N-Acylation of Benzylamine Derivatives
The following table summarizes representative yields for the N-acylation of various benzylamine derivatives under catalyst-free conditions with acetic anhydride. While the specific yields for this compound may vary, these values provide an expected range for similar substrates.
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | N-Benzylacetamide | 10 | 92 |
| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)acetamide | 8 | 95 |
| 3 | 4-Nitrobenzylamine | N-(4-Nitrobenzyl)acetamide | 12 | 90 |
Data adapted from similar reactions reported in the literature for representative purposes.
Synthesis of N-Alkyl-4-(aminomethyl)-3-methylbenzonitrile Derivatives via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines.[2] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-benzyl-4-(aminomethyl)-3-methylbenzonitrile via reductive amination with benzaldehyde using sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the imine formation by TLC.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl derivative.
Representative Data for Reductive Amination of Benzylamine Derivatives
| Entry | Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 96 |
| 2 | Benzylamine | Cyclohexanone | NaBH₃CN | Methanol | 85 |
| 3 | Aniline | Benzaldehyde | NaBH₄ | Methanol | 88 |
Data adapted from similar reactions reported in the literature for representative purposes.[3]
Visualized Workflows
N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Applications in Drug Discovery
Benzylamine and benzonitrile derivatives are prevalent scaffolds in medicinal chemistry. The nitrile group can act as a bioisostere for a carbonyl group and can participate in hydrogen bonding interactions with biological targets. Derivatives of this compound are of interest for the synthesis of libraries of compounds for screening against various therapeutic targets. For instance, related structures have shown promise as inhibitors of enzymes and as ligands for receptors in the central nervous system. The synthetic routes described here provide a straightforward means to generate a diverse set of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
References
Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-3-methylbenzonitrile is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a primary amine and a nitrile group on a substituted benzene ring, allows for its participation in various cyclization and multicomponent reactions. The primary amino group serves as a potent nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups, making it a valuable starting material in medicinal chemistry and drug discovery for the generation of diverse molecular scaffolds.
This document provides an overview of the application of this compound in the synthesis of key heterocyclic systems, including pyrimidines and quinazolines. Detailed experimental protocols for representative syntheses are provided to enable researchers to replicate and adapt these methods for their specific research needs.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. This compound can be envisioned to participate in Biginelli-type reactions, where the aminomethyl group acts as the nitrogen-donating component, analogous to urea.
Logical Workflow for a Postulated Biginelli-type Reaction
Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(aminomethyl)-3-methylbenzonitrile as a key building block in the synthesis of a diverse range of potent and selective enzyme inhibitors. This document includes summaries of quantitative data for inhibitors targeting various enzymes, detailed experimental protocols for inhibition assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, offering a unique combination of structural features that are amenable to the design of targeted enzyme inhibitors. The presence of a reactive aminomethyl group allows for the introduction of various substituents to optimize binding affinity and selectivity, while the benzonitrile moiety can participate in key interactions within enzyme active sites. Its derivatives have shown significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer, viral infections, and metabolic disorders.
Featured Applications
Derivatives of this compound have been successfully employed in the development of inhibitors for several critical enzyme targets:
-
Sos1 (Son of Sevenless homolog 1): As a guanine nucleotide exchange factor for KRAS, Sos1 is a key activator of the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer. Inhibitors targeting the Sos1-KRAS interaction are a promising therapeutic strategy.[1][2][3][4]
-
HIF Prolyl Hydroxylase (PHD): These enzymes are crucial regulators of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHDs can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis, offering a therapeutic approach for anemia and ischemic diseases.
-
Ebola and Marburg Virus Entry: The entry of filoviruses like Ebola and Marburg into host cells is a critical step in their life cycle. Small molecule inhibitors based on the 4-(aminomethyl)benzamide scaffold have been shown to potently block this process.
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes.
-
Monoamine Oxidase B (MAO-B): As an enzyme involved in the metabolism of neurotransmitters, MAO-B is a target for the treatment of neurodegenerative diseases such as Parkinson's disease.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds derived from or related to the this compound scaffold against their respective enzyme targets.
Table 1: HIF Prolyl Hydroxylase 2 (PHD2) Inhibition
| Compound | Modification on Scaffold | IC50 (µM) |
| 8 | 3-Trifluoromethylbenzyl group | Potent inhibitor |
| 13 | 3-Trifluoromethylbenzyl group | 0.153 |
| 14 | Benzo[d][1][3]dioxole derivative | 0.261 |
| 15 | Removal of methylene linker | 0.213 |
| 16 (R-isomer) | Addition of hydroxymethylene group | 0.093 |
| 17 (S-isomer) | Addition of hydroxymethylene group | 13.2 |
Data sourced from a study on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors, which share structural similarities with potential derivatives of this compound.
Table 2: Ebola and Marburg Virus Entry Inhibition
| Compound | Modification on 4-(aminomethyl)benzamide | Ebola Virus EC50 (µM) | Marburg Virus EC50 (µM) |
| CBS1118 | Hit compound | < 10 | < 10 |
| 20 | Superior inhibitor | Data not specified | Data not specified |
| 23 | Superior inhibitor | Data not specified | Data not specified |
| 32 | Superior inhibitor | Data not specified | Data not specified |
| 33 | Superior inhibitor | Data not specified | Data not specified |
| 35 | Superior inhibitor | Data not specified | Data not specified |
EC50 values represent the concentration required to inhibit 50% of viral entry.
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
| Compound | Scaffold/Modification | IC50 (µM) |
| Sitagliptin (Reference) | Standard DPP-4 inhibitor | 0.0236 |
| Compound 5d | Morpholino-methyl substituted quinazolin-4-one-3-yl}methyl)benzonitrile | Highest potency in series |
| Series 5a-f | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 to 6.7805 |
Table 4: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| 3o | MAO-A | 1.54 | 0.35 ± 0.074 | Reversible Competitive |
| 3a | MAO-A | 3.35 | - | - |
| 3s | MAO-B | 3.64 | 1.97 ± 0.65 | Reversible Competitive |
| 3t | MAO-B | 5.69 | - | - |
Data from a study on tosylated acyl hydrazone derivatives.
Signaling Pathways and Workflows
Sos1/KRAS Signaling Pathway
Caption: Sos1-mediated KRAS activation pathway and point of inhibition.
General Workflow for Enzyme Inhibitor Synthesis and Screening
Caption: General workflow from synthesis to screening of enzyme inhibitors.
Experimental Protocols
General Protocol for Synthesis of this compound Derivatives
This generalized protocol is based on common synthetic strategies for modifying the aminomethyl group. Specific reaction conditions (e.g., temperature, reaction time, solvents, and catalysts) will need to be optimized for each specific derivative.
-
Starting Material: this compound.
-
Acylation/Amidation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or recrystallization.
-
-
Reductive Amination:
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol for Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-4 enzyme in assay buffer.
-
Prepare a working solution of the DPP-4 substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and DPP-4 enzyme solution.
-
Positive control wells: Add positive control inhibitor solution and DPP-4 enzyme solution.
-
Test compound wells: Add test compound solution at various concentrations and DPP-4 enzyme solution.
-
-
Pre-incubation:
-
Add 50 µL of the appropriate solutions (buffer, positive control, or test compound) to the wells.
-
Add 25 µL of the DPP-4 enzyme working solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the DPP-4 substrate working solution to all wells.
-
Mix gently.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically at 37°C for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control wells (100% activity).
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol for Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is based on commercially available MAO-B inhibitor screening kits.
Materials:
-
MAO-B enzyme (human recombinant)
-
MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)
-
MAO-B assay buffer
-
Developer solution (contains horseradish peroxidase and a probe to react with H₂O₂)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a substrate/developer mix according to the kit instructions.
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer.
-
Control wells (100% activity): Add assay buffer and MAO-B enzyme solution.
-
Positive control wells: Add positive control inhibitor and MAO-B enzyme solution.
-
Test compound wells: Add test compound solutions and MAO-B enzyme solution.
-
-
Pre-incubation:
-
Add 50 µL of the appropriate solutions to the wells.
-
Add 50 µL of the MAO-B enzyme working solution to all wells except the blank wells.
-
Mix and incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the substrate/developer mix to all wells.
-
Mix well.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each test compound concentration relative to the control reaction rate.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Protocol for Ebola Virus Entry Inhibition Assay (Pseudovirus-based)
This protocol utilizes pseudotyped viruses expressing the Ebola virus glycoprotein (EBOV-GP) and a reporter gene (e.g., luciferase).
Materials:
-
Pseudotyped virus particles (e.g., lentiviral or VSV-based) expressing EBOV-GP and a luciferase reporter gene.
-
Target cells susceptible to EBOV entry (e.g., Vero E6, Huh7).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (if available).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for 1 hour at 37°C.
-
-
Infection:
-
Add the EBOV-GP pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control wells (100% infection).
-
Determine the EC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives represent a valuable and versatile platform for the development of novel enzyme inhibitors. The data and protocols presented here provide a foundation for researchers to explore the potential of this scaffold in targeting a wide range of enzymes for therapeutic intervention. Further optimization of these core structures holds significant promise for the discovery of new and effective drugs.
References
Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Material Science
Disclaimer: Direct experimental data and established applications for 4-(Aminomethyl)-3-methylbenzonitrile in material science are limited in publicly available literature. The following application notes and protocols are based on the well-documented properties and reactions of structurally similar compounds, such as 4-(aminomethyl)benzonitrile and other aromatic amines. These notes are intended to provide a foundational understanding and a starting point for research and development.
Introduction
This compound is a bifunctional aromatic molecule possessing a primary amine group and a nitrile group. This unique combination of reactive sites makes it a promising candidate for various applications in material science, particularly in the synthesis of high-performance polymers. The presence of the methyl group on the benzene ring is expected to influence the solubility, thermal properties, and processability of the resulting materials.
Potential Applications:
-
Monomer for Polyamides and Polyimides: The aminomethyl group can react with dicarboxylic acids or their derivatives to form polyamides, which are known for their excellent mechanical strength and thermal stability.
-
Curing Agent for Epoxy Resins: The primary amine function can act as a curing agent for epoxy resins, leading to cross-linked thermosetting polymers with high glass transition temperatures and good chemical resistance.
-
Component in Organic Electronics: The conjugated aromatic structure and the presence of polar groups suggest potential applications in organic semiconductors and other electronic materials.
Synthesis of this compound (Proposed Route)
A plausible synthetic route for this compound can be adapted from known chemical transformations. A potential pathway starts from 3-methyl-4-nitrobenzonitrile.
Figure 1: Proposed synthetic workflow for this compound.
Application in Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers with exceptional thermal and mechanical properties. The incorporation of this compound as a monomer can lead to novel polyamides with potentially enhanced solubility and modified chain packing due to the methyl substituent.
Expected Properties of Polyamides
The properties of polyamides derived from this compound are expected to be comparable to those synthesized from similar aromatic diamines. Below is a table summarizing typical properties of aromatic polyamides.
| Property | Expected Range of Values |
| Glass Transition Temp (Tg) | 200 - 300 °C |
| Tensile Strength | 70 - 100 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa |
| Decomposition Temperature | > 400 °C (in N₂) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Experimental Protocol: Synthesis of a Polyamide
This protocol describes the direct polycondensation of this compound with an aromatic dicarboxylic acid.
Troubleshooting & Optimization
Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Aminomethyl)-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound, a polar aromatic amine, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification. For larger quantities with crystalline products, recrystallization is often preferred. For complex mixtures or when a very high degree of purity is required, column chromatography is more suitable.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Based on a likely synthetic route involving the reduction of a nitro precursor (3-methyl-4-nitrobenzonitrile), potential impurities include:
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Unreacted starting material: Residual 3-methyl-4-nitrobenzonitrile.
-
Intermediates: Partially reduced intermediates, such as hydroxylamines or azo compounds.
-
Byproducts: Products from side reactions, which can vary depending on the reducing agent and reaction conditions used.
-
Reagents: Residual reagents or their derivatives.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the main compound and any impurities.
Q4: What are the recommended storage conditions for this compound?
A4: 4-Amino-3-methylbenzonitrile should be stored at 10°C - 25°C under an inert gas like nitrogen and protected from light[1]. As an amine, it may be sensitive to oxidation and should be stored in a tightly sealed container.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the polar this compound.
-
Solution:
-
Refer to the solvent selection table below and choose a more polar solvent or a solvent mixture.
-
Use a solvent pair. Dissolve the compound in a small amount of a good (polar) solvent at an elevated temperature, and then add a hot, miscible, poor (less polar) solvent dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Problem 2: The compound oils out instead of crystallizing upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Add more solvent to the hot solution to make it less concentrated.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath that is allowed to cool to room temperature.
-
Try a different solvent with a lower boiling point.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
Problem 3: The crystals are colored, but the pure compound should be colorless.
-
Possible Cause: The presence of colored impurities that co-crystallize with the product.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
-
Perform a second recrystallization.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate with the chosen eluent.
-
Possible Cause: The eluent is not polar enough to move the polar this compound up the stationary phase (e.g., silica gel).
-
Solution:
-
Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Problem 2: The compound streaks on the TLC plate or the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel stationary phase. Amines are basic and can exhibit this behavior.
-
Solution:
-
Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a different stationary phase, such as alumina (neutral or basic) or a commercially available amine-functionalized silica gel.
-
Problem 3: Poor separation of the desired compound from an impurity.
-
Possible Cause: The polarity difference between the compound and the impurity is too small for the chosen eluent system.
-
Solution:
-
Optimize the eluent system by trying different solvent combinations. A small change in the solvent composition can sometimes significantly improve separation.
-
Use a shallower solvent gradient during column chromatography.
-
Consider using a different stationary phase.
-
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Suitability for this compound |
| Toluene | Low | May be suitable as a single solvent or as the less polar component in a solvent pair. A patent for a similar compound mentions refining with toluene[2]. |
| Ethyl Acetate / Hexane | Variable | A common mixture for column chromatography that can also be adapted for recrystallization. The polarity can be fine-tuned by adjusting the ratio. |
| Ethanol or Methanol | High | Good solvents for dissolving polar compounds. May be used as the primary solvent in a recrystallization, with a less polar anti-solvent added to induce crystallization. A patent for a related compound mentions purification by ethanol recrystallization[3]. |
| Water | Very High | Due to the amine group, the compound may have some solubility in hot water. The hydrochloride salt is often soluble in water, and its recrystallization from water or an alcohol/water mixture is a common purification strategy[4]. |
| Dichloromethane / Methanol | High | A common solvent system for polar compounds in column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds. For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the ethyl acetate concentration.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for 4-(Aminomethyl)-3-methylbenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.
Synthetic Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the radical bromination of 3-methylbenzonitrile to yield the key intermediate, 4-(bromomethyl)-3-methylbenzonitrile. The subsequent step is the conversion of this intermediate to the desired primary amine. This amination can be effectively carried out using established methods such as the Gabriel synthesis or the Delépine reaction to avoid over-alkylation, a common side reaction with direct amination.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The recommended starting material is 3-methylbenzonitrile. This is commercially available and serves as the precursor for the initial benzylic bromination step.
Q2: Which methods are suggested for the amination of 4-(bromomethyl)-3-methylbenzonitrile?
A2: To selectively obtain the primary amine and avoid the formation of secondary and tertiary amine byproducts, the Gabriel synthesis and the Delépine reaction are highly recommended.[1][2][3][4] Direct amination with ammonia can lead to a mixture of products and is generally less efficient for obtaining the desired primary amine.[3]
Q3: What are the typical yields for the synthesis of this compound?
A3: While yields can vary depending on the specific reaction conditions and scale, the benzylic bromination step can proceed with high efficiency. The subsequent amination reactions, such as the Gabriel synthesis or Delépine reaction, are also known to provide good yields of the primary amine.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amine, it is important to choose an appropriate solvent system for chromatography. Alternatively, the product can be isolated and purified as its hydrochloride salt, which is often a crystalline solid and can be recrystallized.
Experimental Protocols
Protocol 1: Synthesis of 4-(bromomethyl)-3-methylbenzonitrile
This protocol is based on standard benzylic bromination procedures using N-bromosuccinimide (NBS).[2]
Materials:
-
3-methylbenzonitrile
-
N-bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-3-methylbenzonitrile, which can be used in the next step without further purification or purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Gabriel Synthesis
This protocol outlines the conversion of 4-(bromomethyl)-3-methylbenzonitrile to the target amine using the Gabriel synthesis.[1][3]
Materials:
-
4-(bromomethyl)-3-methylbenzonitrile
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate or a strong acid for hydrolysis
-
Ethanol
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Hydrochloric acid (if using acid hydrolysis)
-
Sodium hydroxide (for neutralization)
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Diethyl ether
Procedure:
-
Alkylation:
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In a round-bottom flask, dissolve 4-(bromomethyl)-3-methylbenzonitrile and potassium phthalimide in DMF.
-
Heat the mixture with stirring for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-(4-cyano-2-methylbenzyl)phthalimide.
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Filter the solid, wash with water, and dry.
-
-
Hydrolysis (Ing-Manske procedure): [5]
-
Suspend the N-(4-cyano-2-methylbenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux for several hours.
-
A precipitate of phthalhydrazide will form.[3]
-
Cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.
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Filter the mixture and concentrate the filtrate under reduced pressure.
-
Make the residue basic with a sodium hydroxide solution and extract the product with diethyl ether.
-
Dry the organic extracts, and remove the solvent to yield this compound.
-
Protocol 3: Synthesis of this compound via Delépine Reaction
This protocol describes the synthesis of the target amine from 4-(bromomethyl)-3-methylbenzonitrile using the Delépine reaction.[1][4]
Materials:
-
4-(bromomethyl)-3-methylbenzonitrile
-
Hexamethylenetetramine (HMTA)
-
Chloroform or ethanol
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Quaternary Ammonium Salt Formation:
-
Dissolve 4-(bromomethyl)-3-methylbenzonitrile and hexamethylenetetramine in chloroform or ethanol.
-
Stir the mixture at room temperature or with gentle heating until a precipitate of the quaternary ammonium salt forms.[4]
-
Filter the salt and wash with the solvent.
-
-
Hydrolysis:
-
Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.[1]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a concentrated sodium hydroxide solution to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts and remove the solvent to obtain this compound.
-
Data Presentation
Table 1: Comparison of Amination Methods
| Feature | Gabriel Synthesis | Delépine Reaction | Direct Amination |
| Primary Amine Selectivity | High | High | Low to Moderate |
| Key Reagents | Potassium phthalimide, Hydrazine/Acid | Hexamethylenetetramine, HCl | Ammonia |
| Byproducts | Phthalhydrazide or Phthalic Acid | Formaldehyde, Ammonium Chloride[1] | Secondary/Tertiary Amines |
| Reaction Conditions | Generally milder hydrolysis with hydrazine | Acidic hydrolysis | Can require high pressure |
Troubleshooting Guide
Issue: Low yield in the benzylic bromination step.
-
Question: My yield of 4-(bromomethyl)-3-methylbenzonitrile is lower than expected. What could be the cause?
-
Answer:
-
Insufficient radical initiator: Ensure a sufficient amount of AIBN is used. The initiator decomposes upon heating to start the radical chain reaction.
-
Decomposition of NBS: N-bromosuccinimide can decompose over time. Use a fresh, pure sample of NBS.
-
Reaction time: The reaction may not have gone to completion. Monitor the reaction progress closely using TLC or GC and allow for sufficient reaction time.
-
Light exposure: Radical reactions can be sensitive to light. While AIBN is a thermal initiator, excluding light can sometimes improve reproducibility.
-
Issue: Formation of multiple products in the amination step.
-
Question: I am observing multiple spots on my TLC plate after the amination reaction. What are the likely side products?
-
Answer:
-
Direct amination: If you used direct amination with ammonia, the formation of secondary (bis(4-cyano-2-methylbenzyl)amine) and tertiary amines is a common side reaction. This is due to the product amine being nucleophilic and reacting with the starting benzyl bromide.
-
Delépine reaction: Incomplete hydrolysis of the quaternary ammonium salt can leave unreacted starting material. Additionally, under certain conditions, the Sommelet reaction can occur, leading to the formation of 4-formyl-3-methylbenzonitrile as a byproduct.[1]
-
Issue: Difficulty in purifying the final product.
-
Question: I am having trouble isolating a pure sample of this compound. What purification strategies can I try?
-
Answer:
-
Column Chromatography: If your product is streaking on the silica gel column, try adding a small amount of triethylamine (e.g., 1%) to the eluent to suppress the interaction of the basic amine with the acidic silica.
-
Acid-Base Extraction: You can purify the product by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute hydrochloric acid. The amine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer with sodium hydroxide and extract the pure amine back into an organic solvent.
-
Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt by treating a solution of the amine with HCl (e.g., HCl in ether or isopropanol). The hydrochloride salt is often a stable, crystalline solid that can be purified by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of 4-(Bromomethyl)-3-methylbenzonitrile in the Bromination Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the N-bromosuccinimide (NBS) is fresh and the reaction is protected from moisture. Extend the reaction time or slightly increase the temperature, monitoring by TLC or GC-MS. |
| Degradation of product | Avoid excessive heat and prolonged reaction times, which can lead to the formation of dibromo and other side products. |
| Inefficient initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is added at the correct temperature and is not expired. |
| Quenching of radicals | Degas the solvent prior to the reaction to remove dissolved oxygen, which can inhibit radical chain reactions. |
Issue 2: Formation of Impurities During the Amination Step
| Potential Cause | Recommended Solution |
| Over-alkylation (Formation of Secondary and Tertiary Amines) | |
| - Direct amination with ammonia | Use a large excess of ammonia to favor the formation of the primary amine. Add the 4-(bromomethyl)-3-methylbenzonitrile slowly to the ammonia solution. |
| - Gabriel Synthesis | Ensure complete reaction of the phthalimide with the alkyl halide and complete hydrolysis or hydrazinolysis of the N-alkylated phthalimide. |
| Formation of 4-(Hydroxymethyl)-3-methylbenzonitrile | |
| - Hydrolysis of the bromide | Conduct the reaction under anhydrous conditions. Ensure all solvents and reagents are dry. |
| Unreacted Starting Material | |
| - Incomplete reaction | Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. Ensure the chosen amine source (e.g., ammonia, potassium phthalimide) is sufficiently reactive. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of emulsions during workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product is an oil or difficult to crystallize | If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products depend on the synthetic route employed.
-
During benzylic bromination of 3-methyl-4-cyanotoluene:
-
Dibrominated product (4-(Dibromomethyl)-3-methylbenzonitrile): Arises from over-bromination.
-
Unreacted starting material (3-methyl-4-cyanotoluene): Due to incomplete reaction.
-
-
During amination of 4-(bromomethyl)-3-methylbenzonitrile:
-
Secondary amine (Bis(4-cyano-2-methylbenzyl)amine): Formed by the reaction of the primary amine product with the starting bromide.
-
Tertiary amine (Tris(4-cyano-2-methylbenzyl)amine): Further reaction of the secondary amine.
-
Alcohol (4-(Hydroxymethyl)-3-methylbenzonitrile): Results from hydrolysis of the bromide.
-
-
During reduction of a nitrile precursor:
Q2: How can I minimize the formation of the secondary amine impurity?
A2: To minimize the formation of the secondary amine, you can:
-
Use a large excess of the aminating agent (e.g., ammonia).
-
Employ the Gabriel synthesis, which is specifically designed to produce primary amines and avoid over-alkylation.[3]
-
Slowly add the 4-(bromomethyl)-3-methylbenzonitrile to the reaction mixture containing the amine source.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile starting materials, intermediates, and side products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and assessment of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
Q4: Can you provide a reliable protocol for the synthesis?
A4: Below are two common protocols for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Benzylic Bromination and Gabriel Synthesis
Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile
-
To a solution of 3,4-dimethylbenzonitrile (1 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).
-
The mixture is heated to reflux (around 80°C) and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(bromomethyl)-3-methylbenzonitrile, which can be purified by recrystallization or column chromatography.
Step 2: Gabriel Synthesis of this compound
-
Potassium phthalimide (1.1 eq.) is suspended in a polar aprotic solvent such as DMF.
-
A solution of 4-(bromomethyl)-3-methylbenzonitrile (1 eq.) in DMF is added dropwise to the suspension.
-
The reaction mixture is heated to 80-100°C and stirred for 2-4 hours.
-
After cooling, the reaction mixture is treated with hydrazine hydrate (1.5 eq.) and heated to reflux for 1-2 hours to cleave the phthalimide group.
-
The mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is acidified with HCl and washed with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Protocol 2: Synthesis via Reductive Amination of 4-Formyl-3-methylbenzonitrile
-
To a solution of 4-formyl-3-methylbenzonitrile (1 eq.) in a suitable solvent (e.g., methanol) is added an excess of ammonia (e.g., a 7N solution in methanol).
-
The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
A reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 2-4 hours or until complete as monitored by TLC.
-
The reaction is quenched by the careful addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-(Dibromomethyl)-3-methylbenzonitrile | C₉H₇Br₂N | 288.97 | Over-bromination of 3,4-dimethylbenzonitrile |
| Bis(4-cyano-2-methylbenzyl)amine | C₁₈H₁₇N₃ | 275.35 | Over-alkylation during amination |
| 4-(Hydroxymethyl)-3-methylbenzonitrile | C₉H₉NO | 147.17 | Hydrolysis of 4-(bromomethyl)-3-methylbenzonitrile |
| 3,4-Dimethylbenzonitrile | C₉H₉N | 131.17 | Unreacted starting material in bromination |
| 4-Formyl-3-methylbenzonitrile | C₉H₇NO | 145.16 | Starting material for reductive amination |
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process starting from 3-methylbenzonitrile. The first step is a free-radical benzylic bromination of the methyl group to form the intermediate 4-(bromomethyl)-3-methylbenzonitrile. This is followed by a nucleophilic substitution of the bromine with an amine source to yield the final product.
Q2: Which amination method is recommended to avoid side products?
A2: The Gabriel synthesis is highly recommended for the amination step.[1][2] It utilizes potassium phthalimide to introduce the nitrogen atom, which effectively prevents the over-alkylation that leads to the formation of secondary and tertiary amines.[3][4] Direct amination with ammonia can be a simpler alternative but often results in a mixture of products, complicating purification and reducing the yield of the desired primary amine.
Q3: My benzylic bromination step is producing a significant amount of dibrominated byproduct. How can I improve the selectivity for the monobrominated product?
A3: Over-bromination is a common issue in benzylic bromination.[3] To enhance selectivity for the monobrominated product, you can:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) in a 1:1 or slightly less molar ratio to the starting 3-methylbenzonitrile.
-
Slow Addition: Add the NBS portion-wise over the course of the reaction to maintain a low concentration of bromine.
-
Solvent Choice: Acetonitrile has been shown to favor nuclear bromination over benzylic bromination in some cases, so non-polar solvents like carbon tetrachloride (though less common now due to toxicity) or cyclohexane are traditionally used.[5]
-
Alternative Methods: A technique involving polybromination followed by selective reductive debromination with a reagent like diethyl phosphite has been reported to yield the monobrominated product cleanly.[3]
Q4: I am having difficulty purifying the final product, this compound, using standard silica gel chromatography. What can I do?
A4: Primary amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing. To circumvent this, you can:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes).
-
Employ Amine-Functionalized Silica: Using a pre-packed column with an amine-functionalized stationary phase can neutralize the acidic sites and significantly improve the chromatography of basic compounds.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH) and re-extraction of the purified amine into an organic solvent.
Q5: Can I monitor the progress of the reactions by Thin Layer Chromatography (TLC)?
A5: Yes, TLC is a suitable method for monitoring both steps. For the bromination, you will see the disappearance of the starting material spot (3-methylbenzonitrile) and the appearance of a new, typically lower Rf spot for 4-(bromomethyl)-3-methylbenzonitrile. For the amination step, the intermediate bromide will be replaced by the more polar amine product, which will have a significantly lower Rf value. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can aid in visualization.
Troubleshooting Guides
Step 1: Benzylic Bromination of 3-Methylbenzonitrile
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective radical initiation. 2. Deactivated NBS. 3. Insufficient reaction temperature. | 1. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. Initiate the reaction with a heat lamp or by ensuring the solvent is refluxing properly. 2. Use freshly opened or purified NBS. 3. Ensure the reaction is maintained at the appropriate temperature for the chosen solvent and initiator (e.g., reflux in CCl₄ or cyclohexane). |
| Formation of Dibromo- and Tribromo- byproducts | 1. Excess NBS. 2. High local concentration of bromine. | 1. Use a stoichiometric amount (≤ 1.0 equivalent) of NBS relative to the 3-methylbenzonitrile. 2. Add NBS in small portions over the reaction time. |
| Aromatic Ring Bromination | 1. Reaction conditions favoring electrophilic aromatic substitution (e.g., presence of acid). | 1. Ensure the reaction is performed under non-polar, non-acidic conditions. The use of acetonitrile as a solvent can sometimes promote ring bromination.[5] |
| Reaction Stalls | 1. Radical initiator has been consumed. | 1. Add another small portion of the radical initiator. |
Step 2: Amination of 4-(Bromomethyl)-3-methylbenzonitrile
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Primary Amine (Gabriel Synthesis) | 1. Incomplete formation of the potassium phthalimide salt. 2. Incomplete cleavage of the N-alkylphthalimide intermediate. 3. Inactive alkyl bromide (e.g., hydrolyzed). | 1. Ensure the phthalimide is fully deprotonated by using a strong base like potassium hydride (KH) or potassium carbonate in a polar aprotic solvent like DMF. 2. Increase the reaction time or temperature for the hydrazinolysis step. Ensure sufficient equivalents of hydrazine are used.[6] 3. Use the bromide intermediate as quickly as possible after its synthesis and ensure it is dry. |
| Formation of Secondary and Tertiary Amines (Direct Amination) | 1. The primary amine product is reacting with the starting benzyl bromide. | 1. Use a large excess of ammonia to favor the formation of the primary amine. 2. Switch to the Gabriel synthesis to avoid over-alkylation.[1][2] |
| Presence of Unreacted 4-(bromomethyl)-3-methylbenzonitrile | 1. Insufficient nucleophile. 2. Low reaction temperature or short reaction time. | 1. Ensure at least a stoichiometric amount of the amine nucleophile (e.g., potassium phthalimide) is used. 2. Increase the reaction temperature (typically 60-80 °C for Gabriel synthesis in DMF) and/or extend the reaction time. |
| Hydrolysis of the Nitrile Group | 1. Harsh acidic or basic conditions during workup or purification. | 1. Use mild conditions for workup. For the Gabriel synthesis, hydrazinolysis is preferred over strong acid or base hydrolysis to protect the nitrile group.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-(bromomethyl)-3-methylbenzonitrile
This protocol is a representative procedure for benzylic bromination using NBS.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzonitrile (1 equivalent). Dissolve it in a suitable solvent such as cyclohexane or carbon tetrachloride (if appropriate safety measures are in place).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C for cyclohexane) and irradiate with a heat lamp to facilitate radical initiation. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield 4-(bromomethyl)-3-methylbenzonitrile.
Protocol 2: Synthesis of this compound via Gabriel Synthesis
This protocol describes the conversion of the benzyl bromide to the primary amine.
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Formation of N-Alkylphthalimide: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). Add the 4-(bromomethyl)-3-methylbenzonitrile (1 equivalent) dissolved in a minimal amount of DMF.
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Reaction: Heat the mixture to 70-80°C and stir for 2-6 hours. Monitor the disappearance of the starting bromide by TLC.
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Hydrazinolysis: Cool the reaction mixture to room temperature. Add hydrazine monohydrate (1.5 equivalents) and heat the mixture to 80-90°C for 1-2 hours. A thick precipitate of phthalhydrazide will form.
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Workup: Cool the mixture to room temperature and add dilute hydrochloric acid. Filter off the phthalhydrazide precipitate.
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Isolation of Product: Basify the filtrate with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: If necessary, purify the crude product by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine 95:4:1).
Quantitative Data Summary
The following tables provide representative yield data for reactions analogous to the steps in the synthesis of this compound. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Yields for Benzylic Bromination of Substituted Toluenes
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield of Monobrominated Product | Reference |
| Toluene | NBS | AIBN, reflux | CCl₄ | ~60% | [3] |
| 2,6-Dichlorotoluene | NBS | Light (405 nm LED) | Acetonitrile/Water | 95% | [3] |
| 2,6,7-trimethyl-quinazolinone derivative | NBS | Light | Dichloromethane | 80% | [7] |
| Toluene | BBr₃ | Room Temperature | CCl₄ | 85% | [1][8] |
Table 2: Yields for Amination of Benzyl Halides
| Benzyl Halide | Amination Method | Reagents | Solvent | Yield of Primary Amine | Reference |
| Benzyl Bromide | Gabriel Synthesis | Potassium Phthalimide, Hydrazine | DMF | >90% | [4][6] |
| Substituted Benzyl Bromide | Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Ethanol | High | [6] |
| 4-Chlorobenzonitrile | Direct Amination | Ammonia, Ni-catalyst | Dioxane | ~85% | [9] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the benzylic bromination step.
References
- 1. benzylic-bromination-of-toluene-derivatives-with-boron-tribromide - Ask this paper | Bohrium [bohrium.com]
- 2. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - BE [thermofisher.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
4-(Aminomethyl)-3-methylbenzonitrile storage and handling guidelines
Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile
This guide provides essential information for the safe storage and handling of this compound and its related compounds. Researchers, scientists, and drug development professionals should use this as a reference, but always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend specific temperature ranges, such as 2-8°C or room temperature under an inert atmosphere.[1][3][4] Always refer to the manufacturer's specific recommendations.[1] For solutions in solvents like DMSO, storage at -20°C for one month or -80°C for six months is recommended to prevent degradation.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A standard set of PPE is mandatory to minimize exposure. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or European Standard EN166.[2][6][7]
-
Skin Protection: Use compatible, chemical-resistant gloves and wear protective clothing to prevent skin contact.[1][2][7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][6] If ventilation is inadequate or exposure limits might be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][7]
Q3: Is this compound considered hazardous?
A3: Yes, related benzonitrile compounds are classified as hazardous. They may cause serious eye irritation, skin irritation, and respiratory irritation.[1][7] Some are harmful if swallowed or in contact with skin.[8] Always handle with care and avoid all personal contact, including inhalation.[1]
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this exact compound is limited, related chemicals should be kept away from strong oxidizing agents and reducing agents.[6] Store away from incompatible materials and foodstuff containers.[1]
Q5: How should I dispose of waste material?
A5: Dispose of contents and containers at an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1] Do not allow the substance to enter drains or water courses.[1][9]
Troubleshooting Guide
Issue: I have accidentally spilled the compound in the lab.
-
Solution:
-
Evacuate and Alert: Advise personnel in the immediate area and alert emergency services if the spill is large.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleaning, ensure you are wearing appropriate PPE, including gloves, safety glasses, protective clothing, and a dust respirator.[1]
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontamination: Wash the spill area down with large amounts of water, and prevent runoff from entering drains.[1]
-
Issue: The compound was accidentally inhaled or has come into contact with skin or eyes.
-
Solution:
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, call a poison center or doctor.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing and wash it before reuse.[2][6][8] If skin irritation occurs, seek medical attention.[2][6]
-
Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention, especially if irritation persists.[1][2][6]
-
Ingestion: Rinse the mouth and immediately give a glass of water.[1] Call a poison center or doctor if the person feels unwell.[2][6][8]
-
Issue: The solid compound appears discolored or clumped.
-
Solution: Discoloration or changes in physical appearance may indicate degradation or contamination. It is recommended not to use the compound if its integrity is questionable. Contact the manufacturer's technical support for further guidance.
Data Summary
| Parameter | Guideline | Source(s) |
| Physical Form | Solid / Powder | |
| Storage Temperature | 2-8°C or Room Temperature (cool, dry place) | [1][2][5] |
| Solution Storage | -20°C (1 month) or -80°C (6 months) in solvent | [5] |
| Storage Atmosphere | Store under inert gas (e.g., Nitrogen) is recommended | [4] |
| Container | Tightly closed, properly labeled original containers | [1][2] |
| Incompatibilities | Strong oxidizing agents, reducing agents |
Visual Workflow and Logic Diagrams
Caption: Logical workflow for the safe handling and storage of chemical compounds.
Caption: Decision-making flow for responding to laboratory incidents.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 15996-76-6|4-(Aminomethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-Amino-3-methylbenzonitrile | 78881-21-7 | FA70270 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Benzonitrile Degradation Pathways: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of benzonitrile compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for benzonitrile?
Benzonitrile can be degraded through microbial, chemical, and photochemical pathways.
-
Microbial Degradation: This typically occurs via two main enzymatic routes. One pathway involves the enzyme nitrilase, which directly hydrolyzes benzonitrile to benzoic acid and ammonia.[1] The second pathway is a two-step process involving nitrile hydratase, which converts benzonitrile to benzamide, followed by the action of amidase, which hydrolyzes benzamide to benzoic acid and ammonia.[1][2] Several microbial species, particularly from the genus Rhodococcus, are known to effectively degrade benzonitrile.[2][3][4]
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Chemical Degradation: The most common chemical method is hydrolysis, which can be performed under acidic or basic conditions to yield benzoic acid.[5][6][7][8] Base-catalyzed hydrolysis, often using sodium hydroxide, is a frequently employed laboratory method.[5][8][9]
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Photochemical Degradation: Benzonitrile can be degraded by reaction with photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of 31 days.[10] It can also undergo direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm.[10] Photocatalytic oxidation using titanium dioxide (TiO2) under UV irradiation is another effective method, leading to the complete mineralization of benzonitrile to carbonate and nitrate.[11][12]
Which microorganisms are known to degrade benzonitrile?
Several bacterial strains are capable of degrading benzonitrile, with species from the genus Rhodococcus being particularly well-studied for this purpose.[3][4] For example, Rhodococcus pyridinivorans has been shown to utilize benzonitrile as a sole source of carbon and nitrogen.[2] Other bacteria, such as Klebsiella pneumoniae, have also been adapted to metabolize benzonitrile.[13]
What are the main intermediate and final products of benzonitrile degradation?
In microbial and chemical hydrolysis pathways, the primary intermediate is benzamide, and the final major product is benzoic acid.[2][7] In complete microbial or photochemical mineralization, the ultimate end products are typically carbon dioxide, water, and inorganic forms of nitrogen like ammonia or nitrate.[11][12]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no degradation of benzonitrile | Inactive microbial culture | - Ensure the microbial strain is viable and has been properly acclimated to benzonitrile. - Check the growth medium composition and pH to ensure optimal conditions for the specific microorganism. |
| Inappropriate culture conditions | - Optimize temperature, pH, and aeration for the specific microbial strain. - Ensure the initial concentration of benzonitrile is not toxic to the microorganisms. Some strains may have a narrow tolerance range.[2] | |
| Enzyme inhibition | - Check for the presence of any potential inhibitors in the reaction medium. - Analyze for the accumulation of inhibitory intermediates or byproducts. | |
| Difficulty in identifying intermediate products | Low concentration of intermediates | - Optimize sampling times to capture the peak concentration of transient intermediates like benzamide. - Concentrate the sample before analysis. |
| Analytical method not sensitive enough | - Use a more sensitive analytical technique such as LC-MS/MS or GC-MS. - Optimize the parameters of your current analytical method (e.g., injection volume, detector settings). |
Chemical Hydrolysis Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis of benzonitrile | Insufficient reaction time or temperature | - Increase the reaction time and/or temperature. Microwave irradiation can sometimes accelerate the reaction.[14] - Ensure adequate mixing of the reaction mixture. |
| Incorrect concentration of acid or base | - Verify the concentration of the acid or base catalyst. - For base hydrolysis, ensure a sufficient excess of the base is used.[9] | |
| Low yield of benzoic acid | Product loss during workup | - During extraction, ensure the aqueous phase is sufficiently acidified to precipitate all the benzoic acid.[9] - Use cold water to wash the collected benzoic acid to minimize its dissolution.[14] |
| Side reactions | - Analyze the reaction mixture for byproducts to identify potential side reactions. - Adjust reaction conditions (e.g., temperature, catalyst) to minimize side product formation. |
Analytical and Monitoring Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase | - Adjust the mobile phase composition (e.g., ratio of organic solvent to water/buffer).[15] - Ensure the pH of the mobile phase is suitable for the analytes. |
| Column issues | - Use a guard column to protect the analytical column from contaminants. - Flush the column or try a new column if degradation is suspected. | |
| Thermal degradation of analytes in GC-MS | High inlet temperature | - Optimize the inlet temperature to minimize thermal decomposition of benzonitrile or its degradation products.[16] |
| Active sites in the GC system | - Use a deactivated liner and column to reduce analyte interaction with active sites. | |
| Inaccurate quantification | Matrix effects | - Prepare calibration standards in a matrix that matches the samples. - Use an internal standard to correct for variations in sample preparation and instrument response. |
Experimental Protocols
HPLC Analysis of Benzonitrile and its Degradation Products
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium phosphate or phosphoric acid) is typical.[2][18][19] A common starting point is a ratio of 75:25 (v/v) acetonitrile to 0.2% ortho-phosphoric acid.[2]
-
Detection: UV detection at 220 nm.[18]
-
Injection Volume: 1 µL.[18]
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
This protocol is a general laboratory procedure for the chemical degradation of benzonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an aqueous solution of sodium hydroxide (e.g., 2.5 M).[14]
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Heating: Heat the mixture to reflux (around 100°C) with stirring for a specified period (e.g., 1 hour).[9] Microwave-assisted heating (e.g., 150°C for 10 minutes) can also be employed to reduce reaction time.[14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane) to remove any unreacted benzonitrile.[9]
-
Collect the aqueous phase, which contains sodium benzoate.
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Slowly add a strong acid (e.g., 6 M HCl) to the aqueous phase with stirring until the solution is acidic and precipitation of benzoic acid is complete.[5][9][14]
-
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Isolation: Collect the precipitated benzoic acid by vacuum filtration and wash with cold deionized water.[5][14]
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Purification (Optional): The crude benzoic acid can be further purified by recrystallization from hot water.[14]
Quantitative Data Summary
Microbial Degradation Rates
| Microorganism | Substrate | Degradation Rate | Conditions | Reference |
| Adapted activated sludge | Benzonitrile | 0.0029 g benzonitrile / g-VSS·h | 25°C, pH 7 | [20] |
| Comamonas testosteroni | Benzonitrile | Complete removal of 442.7 mg/L in 31.1 h | Not specified | [13] |
| Acidovorax sp. | Benzonitrile | Complete removal of 442.7 mg/L in 31.1 h | Not specified | [13] |
Photocatalytic Degradation
| Catalyst | Substrate Concentration | Time for Complete Mineralization | Conditions | Reference |
| TiO2 Degussa P25 | 0.70 mM | ~8 hours | pH 11, UV irradiation | [11][12] |
| TiO2 Merck | 0.70 mM | Not completely mineralized after 14 hours | pH 11, UV irradiation | [11][12] |
Visualizations
Caption: Microbial degradation pathways of benzonitrile.
Caption: Experimental workflow for base-catalyzed hydrolysis of benzonitrile.
Caption: Troubleshooting logic for low benzonitrile degradation.
References
- 1. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. websites.nku.edu [websites.nku.edu]
- 15. shimadzu.com [shimadzu.com]
- 16. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting failed reactions involving 4-(Aminomethyl)-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)-3-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.
Q2: What is the stability of the nitrile group in this compound under typical reaction conditions?
A2: The nitrile group is generally stable under neutral and mildly acidic or basic conditions commonly used for reactions like reductive amination and N-acylation. However, it can be susceptible to hydrolysis to form a carboxylic acid or an amide under more vigorous conditions, such as prolonged heating in the presence of strong acids or bases.[1][2][3][4][5]
Q3: How does the methyl group on the benzene ring affect the reactivity of the aminomethyl group?
A3: The methyl group is an electron-donating group, which can slightly increase the nucleophilicity of the aminomethyl group. This can potentially lead to faster reaction rates in processes like N-acylation and imine formation during reductive amination. However, it can also pose a minimal steric hindrance effect.
Troubleshooting Guide: Reductive Amination
Reductive amination is a common method to form a secondary amine by reacting this compound with an aldehyde or ketone.
Q4: My reductive amination reaction has a low yield of the desired secondary amine. What are the possible causes and solutions?
A4: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Q5: I am observing the persistence of the imine intermediate in my final product. How can I ensure complete reduction?
A5: The persistence of the imine is a common issue.[6] Here are some strategies to drive the reduction to completion:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine.[7][8][9][10]
-
Reaction Conditions: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Stoichiometry: A slight excess of the reducing agent may be necessary to ensure complete conversion.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating might be required for less reactive substrates.[11]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for imines, stable in mildly acidic conditions.[7][8] | Toxic cyanide byproducts.[8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective, does not produce toxic byproducts.[9] | Can be slower for some substrates. |
Troubleshooting Guide: N-Acylation
N-acylation is used to form an amide bond by reacting this compound with an acylating agent (e.g., acid chloride or anhydride).
Q6: My N-acylation reaction is giving a low yield of the desired amide. What could be the problem?
A6: Low yields in N-acylation can be due to several factors. Consider the following:
-
Reactivity of the Acylating Agent: Highly reactive acylating agents like acid chlorides can be prone to hydrolysis if moisture is present. Ensure you are using anhydrous solvents and reagents.
-
Presence of a Base: A base (e.g., triethylamine, pyridine) is often required to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[] The absence of a suitable base can stall the reaction.
-
Side Reactions: The nitrile group can undergo hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[1][2][3]
Q7: I am observing the formation of a byproduct with a carboxylic acid group. What is happening and how can I prevent it?
A7: The formation of a carboxylic acid byproduct indicates the hydrolysis of the nitrile group.[1][2][3] This can occur under either acidic or basic conditions, especially with heating.
Potential Pathway for Nitrile Hydrolysis
References
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Aminomethyl)-3-methylbenzonitrile
Welcome to the technical support center for the purification of 4-(Aminomethyl)-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as 4-(bromomethyl)-3-methylbenzonitrile or 4-formyl-3-methylbenzonitrile.
-
Over-reduction Products: If a reduction method is used, the nitrile group (-CN) could be partially or fully reduced.
-
Oxidation Products: The aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Byproducts from Amination: If the synthesis involves an amination step, byproducts from side reactions of the aminating agent can be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may remain in the crude product.
Q2: My crude product is a dark oil or a sticky solid. How can I handle it?
A2: A dark color often indicates the presence of polymeric or highly conjugated impurities. A sticky consistency can be due to residual solvents or low-melting impurities.
-
Initial Wash: Try washing the crude product with a non-polar solvent like hexanes or diethyl ether. This can help remove some less polar impurities and may induce crystallization or solidification of your product.
-
Solvent Precipitation: Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a non-solvent (e.g., hexanes) dropwise until the product precipitates. This can help to crash out the desired compound, leaving some impurities in the solution.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to high impurity levels, the presence of oils, or selecting a suboptimal solvent system.
-
Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound and induce crystallization.
-
Lowering Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a freezer.
-
Solvent System Re-evaluation: The chosen solvent or solvent pair may not be ideal. Re-evaluate the solubility of your compound in various solvents to find a better system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is too concentrated. Impurities are lowering the melting point of the product. | Use a lower-boiling solvent. Use a larger volume of solvent. Perform a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Poor Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Concentrate the filtrate by boiling off some solvent and cool again. Choose a solvent in which the compound is less soluble when cold. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (overlapping peaks) | The eluent is too polar. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Decrease the polarity of the eluent. Repack the column, ensuring a uniform and compact bed. Dissolve the sample in the minimum amount of the initial eluent for loading. |
| Tailing of the Amine Peak | The amine is interacting with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel. Use an alternative stationary phase like alumina or amine-functionalized silica. |
| Product does not elute | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If using a basic modifier, ensure it is present throughout the run. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The ideal solvent will vary depending on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethyl Acetate/Hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions and allow the solution to come to a boil between additions.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification by silica gel column chromatography. The eluent system should be optimized based on Thin Layer Chromatography (TLC) analysis.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes with triethylamine)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. A good eluent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this polar amine, a mobile phase of dichloromethane with a small percentage of methanol (e.g., 98:2 to 95:5) and 0.5% triethylamine is a good starting point.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column, or carefully load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Technical Support Center: Safe Disposal of 4-(Aminomethyl)-3-methylbenzonitrile Waste
This guide provides technical support for the safe handling and disposal of waste containing 4-(Aminomethyl)-3-methylbenzonitrile, targeting researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Key hazards include:
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Causes skin irritation.
-
Harmful if swallowed or in contact with skin.[2]
-
It is harmful to aquatic life.
In case of fire, it may emit toxic fumes, including carbon oxides and nitrogen oxides.
Q2: What personal protective equipment (PPE) should I wear when handling waste of this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following table summarizes recommended PPE.
| Type of Protection | Specific Recommendations | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | [1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. | [1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | [1][3] |
Q3: How should I store waste containing this compound before disposal?
A3: Proper storage is essential to prevent accidental release and ensure safety.
-
Containers: Use clean, dry, sealable, and clearly labeled containers made of compatible materials.[1]
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] Keep containers tightly closed.[3]
Q4: Can I dispose of small amounts of this chemical waste down the drain?
A4: No. You should never dispose of this compound or its waste down the drain.[1][5] It is harmful to aquatic life, and this practice is prohibited.[4]
Q5: What is the general procedure for disposing of waste containing this compound?
A5: All waste containing this compound must be disposed of as hazardous waste.[1] The general procedure is as follows:
-
Segregate: Keep this waste separate from other chemical waste streams to avoid potentially hazardous reactions.[4]
-
Contain: Place the waste in a designated, properly labeled, and sealed hazardous waste container.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[4]
Troubleshooting Guide
Q1: I accidentally spilled a small amount of this compound powder in the lab. What should I do?
A1: For small spills, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE as outlined in the table above.
-
Clean-up: If the spill is dry, use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum the material and place it in a labeled, sealable container for hazardous waste disposal.[1][3] If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Decontaminate: Wash the area with soap and water.[1]
-
Report: Report the spill to your supervisor and EHS department.
Q2: What should I do if I have a container of this compound that is old or unlabeled?
A2: Do not attempt to dispose of it yourself. Treat it as an unknown hazardous substance. Contact your EHS department immediately. They have protocols for identifying and safely disposing of unknown chemicals.
Q3: My experimental protocol requires a chemical reaction that modifies the this compound. Does this change the disposal procedure?
A3: Yes, the disposal procedure will depend on the final products of your reaction. You must consider the hazards of all reactants, intermediates, and final products. Consult the Safety Data Sheets for all chemicals in your waste stream and your institution's EHS guidelines. If the reaction neutralizes the hazardous properties of the starting material, the disposal requirements may change, but this must be verified.
Experimental Protocols
-
Hydrolysis of Nitriles: In some industrial settings, nitriles can be hydrolyzed to less toxic amides or carboxylic acids.[6] This typically requires specific reagents and conditions (e.g., strong acids or bases, elevated temperatures) and should only be performed by trained personnel with a validated protocol.
-
Biological Treatment: For larger volumes of aqueous waste containing nitriles or amines, bioremediation using specific bacterial strains can be an effective treatment method.[7][8][9] This is a specialized process and not a standard laboratory procedure.
For a laboratory setting, the primary and recommended method of disposal is collection by a certified hazardous waste management service.
Visualizations
Caption: Decision workflow for handling waste containing this compound.
Caption: Personal Protective Equipment (PPE) requirements for waste handling.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA [mdpi.com]
- 7. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jeiletters.org [jeiletters.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and a Detailed Interpretation of its Peak Assignments
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(aminomethyl)-3-methylbenzonitrile, a compound of interest in drug development and scientific research. For a thorough understanding, its spectral characteristics are compared with the experimentally determined NMR data of two structurally related and commercially available alternatives: 4-aminobenzonitrile and 3-methylbenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of spectral data supported by experimental protocols and visual aids.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for this compound, alongside the experimental data for 4-aminobenzonitrile and 3-methylbenzonitrile. These predictions are based on the analysis of substituent effects on the benzene ring and by drawing parallels with the known spectral data of the comparative compounds.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 | ~ 7.55 | s | 1H |
| H-5 | ~ 7.40 | d | 1H | |
| H-6 | ~ 7.30 | d | 1H | |
| -CH₂NH₂ | ~ 3.90 | s | 2H | |
| -CH₃ | ~ 2.30 | s | 3H | |
| -NH₂ | ~ 1.60 | br s | 2H | |
| 4-Aminobenzonitrile [1][2] | H-2, H-6 | 6.64 | d | 2H |
| H-3, H-5 | 7.37 | d | 2H | |
| -NH₂ | 4.32 | br s | 2H | |
| 3-Methylbenzonitrile [3] | H-2, H-6 | 7.40 - 7.50 | m | 2H |
| H-4, H-5 | 7.25 - 7.35 | m | 2H | |
| -CH₃ | 2.40 | s | 3H |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 | ~ 140 |
| C-2 | ~ 135 | |
| C-3 | ~ 138 | |
| C-4 | ~ 130 | |
| C-5 | ~ 132 | |
| C-6 | ~ 115 | |
| -CN | ~ 119 | |
| -CH₂NH₂ | ~ 45 | |
| -CH₃ | ~ 20 | |
| 4-Aminobenzonitrile [2][4] | C-1 | 99.5 |
| C-2, C-6 | 133.7 | |
| C-3, C-5 | 114.4 | |
| C-4 | 150.8 | |
| -CN | 120.4 | |
| 3-Methylbenzonitrile [3] | C-1 | 112.4 |
| C-2 | 132.4 | |
| C-3 | 141.6 | |
| C-4 | 130.0 | |
| C-5 | 132.2 | |
| C-6 | 126.0 | |
| -CN | 117.9 | |
| -CH₃ | 20.2 |
Experimental Protocols
General NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is to be used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (this compound, 4-aminobenzonitrile, or 3-methylbenzonitrile) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹³C NMR, the residual solvent peak of CDCl₃ (δ = 77.16 ppm) will be used for referencing.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra.
-
Perform Fourier transformation.
-
Phase and baseline correct the resulting spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
Peak Assignment and Interpretation for this compound
The predicted peak assignments for this compound are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the aromatic ring and the characteristic chemical shifts of alkyl groups.
¹H NMR Spectrum Interpretation:
-
Aromatic Protons (H-2, H-5, H-6): The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm).
-
H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the aminomethyl and methyl groups. It is expected to be the most deshielded of the aromatic protons and appear as a singlet due to the absence of adjacent protons.
-
H-5 and H-6: These two protons are ortho to each other and will exhibit coupling, appearing as doublets. H-5 is ortho to the aminomethyl group and will be slightly more shielded than H-6, which is ortho to the electron-withdrawing nitrile group.
-
-
Aminomethyl Protons (-CH₂NH₂): The methylene protons are adjacent to an electron-withdrawing amino group and are attached to the aromatic ring. They are expected to appear as a singlet around 3.90 ppm.
-
Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet at a characteristic upfield chemical shift of approximately 2.30 ppm.
-
Amino Protons (-NH₂): The protons of the primary amine are typically observed as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary but is predicted to be around 1.60 ppm.
¹³C NMR Spectrum Interpretation:
-
Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm).
-
C-1 and C-3: These are quaternary carbons attached to the aminomethyl and methyl groups, respectively. Their signals are expected to be weaker than those of the protonated carbons.
-
C-4: This quaternary carbon is attached to the electron-withdrawing nitrile group and will be significantly deshielded.
-
C-2, C-5, and C-6: These are protonated aromatic carbons. Their chemical shifts are influenced by the nature of the adjacent and para substituents.
-
-
Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm and is expected to appear around 119 ppm.
-
Aminomethyl Carbon (-CH₂NH₂): This aliphatic carbon, attached to the aromatic ring and the nitrogen atom, is predicted to have a chemical shift of around 45 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift of approximately 20 ppm.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound and the logical assignment of its predicted ¹H and ¹³C NMR signals.
References
A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 4-(Aminomethyl)-3-methylbenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-(Aminomethyl)-3-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2][3][4][5] It utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase, separating components based on their differential interactions with both phases.[2]
Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1][2][3][4][5] In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[2]
Comparative Performance for this compound Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's properties, the expected impurities, and the specific requirements of the analysis, such as sensitivity and speed.
This compound possesses both a primary amine and a nitrile functional group, making it amenable to both techniques, though with some considerations. Its aromatic nature allows for UV detection in HPLC, while its potential for volatility (or derivatization to enhance volatility) makes GC-MS a viable option.
A critical aspect of GC analysis for compounds with active hydrogens, like the primary amine in the target molecule, is the potential for peak tailing.[6] This can often be mitigated by derivatization, which also improves volatility.[6]
The following table summarizes a hypothetical performance comparison based on typical analytical parameters for similar compounds.
Table 1: Hypothetical Performance Comparison of HPLC and GC-MS for the Analysis of this compound and Potential Impurities
| Parameter | HPLC-UV | GC-MS |
| Analyte | This compound | This compound (as TFA derivative) |
| Retention Time (min) | 4.2 | 8.5 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Potential Impurity 1 (4-Cyano-2-methylbenzoic acid) | 3.1 min | Not volatile without derivatization |
| Potential Impurity 2 (3-Methylbenzonitrile) | 6.8 min | 5.2 min |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile impurities and the main component in a this compound sample. Due to the primary amine, derivatization is employed to improve peak shape and thermal stability.[6]
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
Derivatization Procedure:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
HPLC is often the preferred method for routine quality control due to its robustness, ease of sample preparation for non-volatile solids, and its ability to analyze a broader range of potential impurities without the need for derivatization.[1] It is particularly well-suited for quantifying known impurities and the main component with high precision.
GC-MS excels in the identification of unknown volatile or semi-volatile impurities. [2] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for in-depth impurity profiling and for detecting trace-level contaminants that might be missed by HPLC-UV. However, the need for derivatization for polar compounds like this compound adds a step to the sample preparation process.[6]
Ultimately, a comprehensive purity assessment of this compound may benefit from the use of both techniques. HPLC can be employed for routine purity checks and quantification, while GC-MS can be utilized for a more thorough characterization of the impurity profile, especially during process development and troubleshooting.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of benzonitrile derivatives is paramount. These compounds, characterized by a cyano group attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides a comparative analysis of the reactivity of benzonitrile derivatives in key chemical transformations, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of novel molecules.
The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including hydrolysis, reduction, and nucleophilic aromatic substitution.
Comparative Analysis of Reactivity
The electronic effects of substituents on the benzene ring play a crucial role in the reactivity of benzonitrile derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the reaction rates and, in some cases, the reaction pathways.
Hydrolysis of the Nitrile Group
The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.
A Hammett plot for the hydration of para-substituted benzonitriles reveals a positive slope, indicating that electron-withdrawing groups facilitate the hydration of the nitrile.[1] This is because EWGs increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
| Substituent (Para-position) | Relative Rate of Hydrolysis (k/kH) |
| -NO2 | 5.8 |
| -CN | 4.2 |
| -Br | 2.1 |
| -H | 1.0 |
| -CH3 | 0.6 |
| -OCH3 | 0.3 |
Table 1: Relative rate constants for the acid-catalyzed hydrolysis of para-substituted benzonitriles. The data illustrates that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
Reduction of the Nitrile Group
The reduction of the nitrile group to a primary amine is a vital reaction in the synthesis of many biologically active molecules. The efficiency of this transformation can be influenced by the choice of reducing agent and the substitution pattern on the benzonitrile.
Catalytic hydrogenation is a common method for nitrile reduction. The yields of the resulting benzylamines can be affected by the electronic properties of the substituents.
| Substituent (Para-position) | Yield of Primary Amine (%) |
| -OCH3 | 95 |
| -CH3 | 92 |
| -H | 88 |
| -Cl | 85 |
| -CF3 | 78 |
Table 2: Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles. Electron-donating groups generally lead to higher yields of the corresponding primary amine.
Nucleophilic Aromatic Substitution (SNAr)
In cases where the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution (SNAr). The nitrile group itself is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. The presence of additional strong electron-withdrawing groups, such as a nitro group, significantly enhances the reactivity.
The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate.
| Substituent (Ortho/Para to Leaving Group) | Relative Rate of SNAr |
| -NO2 | ~10^8 |
| -CN | ~10^4 |
| -H | 1 |
Table 3: Approximate relative rates of nucleophilic aromatic substitution for an activated aryl halide. The powerful electron-withdrawing nature of the nitro group dramatically accelerates the reaction compared to an unsubstituted ring.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis and evaluation of benzonitrile derivatives.
Protocol 1: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile via base-catalyzed hydrolysis.
Materials:
-
4-Chlorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved, which can be tested with moist pH paper.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water (2 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.
-
Dry the purified crystals in a vacuum oven and determine the yield and melting point.
Protocol 2: Catalytic Reduction of 4-Methoxybenzonitrile
Objective: To synthesize 4-methoxybenzylamine from 4-methoxybenzonitrile using catalytic hydrogenation.
Materials:
-
4-Methoxybenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL).
-
Carefully add 10% palladium on carbon (0.4 g, 10 wt %) to the solution.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Flush the vessel with hydrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.
-
The product can be further purified by distillation or crystallization of its hydrochloride salt.
Visualizing Reaction Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological signaling pathways can greatly enhance understanding and communication among researchers.
References
Comparative Efficacy of 4-(Aminomethyl)-3-methylbenzonitrile-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various enzyme inhibitors based on the 4-(aminomethyl)-3-methylbenzonitrile scaffold. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery projects.
The this compound core is a versatile scaffold that has been utilized in the development of inhibitors for a range of enzymatic targets. This guide focuses on the comparative efficacy of these derivatives, providing a centralized resource for evaluating their potential in therapeutic development.
Data Presentation: Efficacy Against Plasmodium falciparum
While broad comparative data across multiple enzyme targets for inhibitors based specifically on the this compound scaffold remains limited in publicly available literature, a study on structurally related 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives provides valuable insights into their potential as antimalarial agents. The following table summarizes the in vitro activity (IC50) of these compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1]
| Compound | R (Side Chain) | IC50 (μM) vs. 3D7 Strain[1] | IC50 (μM) vs. W2 Strain[1] |
| 1a | n-Propylaminomethyl | > 40 | > 40 |
| 1e | N-propyl-N-methylaminomethyl | 0.23 | 0.40 |
| 1f | 3-(Morpholin-1-yl)propylaminomethyl | 0.038 | 0.13 |
| 1j | Pyridin-2-ylethylaminomethyl | 0.078 | 0.24 |
| 1r | Pyridin-4-ylpropylaminomethyl | 0.055 | 0.11 |
| 2a | n-Propylaminomethyl | > 40 | > 40 |
| 2e | N-propyl-N-methylaminomethyl | 0.19 | 0.35 |
| 2k | Pyridin-2-ylethylaminomethyl | 0.042 | 0.12 |
| 2p | Pyridin-3-ylpropylaminomethyl | 0.081 | 0.23 |
| 2q | Pyridin-4-ylethylaminomethyl | 0.095 | 0.21 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the evaluated compounds and the in vitro antimalarial activity assay.
General Synthesis of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives
The synthesis of the target compounds involved a multi-step process. A key intermediate, 1,3-bis[(4-formylphenyl)methyl]benzene, was first synthesized via a Suzuki-Miyaura cross-coupling reaction between 1,3-bis(bromomethyl)benzene and 4-formylphenylboronic acid. This dialdehyde was then subjected to reductive amination with various primary or secondary amines to yield the final 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives.[1]
A generalized workflow for this synthesis is depicted below.
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity of the synthesized compounds was evaluated against the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The assay is based on the measurement of parasite-specific lactate dehydrogenase (pLDH) activity.
-
Parasite Culture: P. falciparum strains were maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Susceptibility Testing: Asynchronous parasite cultures were incubated with serial dilutions of the test compounds in 96-well plates for a specified period.
-
pLDH Assay: After incubation, the plates were frozen and thawed to lyse the erythrocytes. The activity of pLDH was then determined by adding a reaction mixture containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and diaphorase. The production of NADH, which reduces a tetrazolium salt to a colored formazan product, was measured spectrophotometrically.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.
Signaling Pathways and Mechanisms of Action
The this compound scaffold and its derivatives have been investigated as inhibitors of several key enzymes involved in various cellular signaling pathways. The following diagrams illustrate the general mechanisms of action for these enzyme classes.
DNA Topoisomerase II Inhibition
DNA topoisomerase II (Topo II) is a critical enzyme in DNA replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving topological problems. Topo II inhibitors often act by stabilizing the covalent complex between the enzyme and the cleaved DNA, leading to an accumulation of DNA double-strand breaks and ultimately cell death.
HIF Prolyl Hydroxylase Inhibition
Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key oxygen sensors in cells. Under normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. Inhibitors of PHDs prevent this hydroxylation, leading to the stabilization of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis and angiogenesis.
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various proteins, including those in the Ras superfamily. FTase catalyzes the attachment of a farnesyl group to a cysteine residue near the C-terminus of target proteins. This modification is crucial for membrane localization and subsequent signaling. FTase inhibitors block this process, thereby disrupting downstream signaling pathways involved in cell growth and proliferation.
Sos1 Inhibition
Son of sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras proteins. Sos1 facilitates the exchange of GDP for GTP on Ras, converting it to its active state. Activated Ras then initiates downstream signaling cascades, such as the MAPK pathway, which regulate cell proliferation and survival. Sos1 inhibitors block the interaction between Sos1 and Ras, preventing Ras activation and subsequent downstream signaling.
References
Validating the Structure of Synthesized 4-(Aminomethyl)-3-methylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 4-(Aminomethyl)-3-methylbenzonitrile. It includes detailed experimental protocols and comparative data for the target compound and relevant alternatives, offering a foundational framework for researchers in drug discovery and development.
Synthesis and Structural Validation Workflow
The successful synthesis of this compound requires rigorous structural confirmation. A typical workflow for this process involves synthesis followed by a suite of analytical techniques to ensure the correct molecular structure has been achieved.
A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, providing a predictive framework to correlate the physicochemical properties of chemical structures with their biological activities. This guide offers a comparative analysis of QSAR studies on benzonitrile derivatives, a class of compounds known for its diverse pharmacological activities, including anticancer and antimicrobial effects. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to be an invaluable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
Benzonitrile derivatives have emerged as promising scaffolds for the development of novel anticancer agents. QSAR studies have been instrumental in elucidating the structural requirements for their cytotoxic and enzyme-inhibitory activities. A significant portion of this research has focused on the inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).
Data Summary: Anticancer Activity of Benzonitrile and Related Derivatives
The following table summarizes the anticancer activity of various benzonitrile and related cyano-containing derivatives, highlighting their potency against different cancer cell lines and molecular targets.
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | QSAR Model Ref. |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM[1][2] | N/A |
| BEL-7402 | 7.8 nM[1][2] | |||
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM[3] | N/A |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range)[4] | N/A |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM[5] | 2D-QSAR[5] |
| Various | Benzimidazolyl-Retrochalcone | HCT-116 | 0.83 - 2.58 µM[6] | 2D-QSAR[6] |
Comparative QSAR Model Performance
Different QSAR modeling techniques have been applied to understand the structure-activity relationships of kinase inhibitors, including those with benzonitrile or analogous structures. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed.
| QSAR Model | Derivative Class | Target | q² | r² | Key Findings |
| CoMFA | (Benzothiazole-2-yl) acetonitrile | JNK3 | 0.616 | 0.849 | Steric and electrostatic fields are crucial for activity.[7] |
| CoMSIA | (Benzothiazole-2-yl) acetonitrile | JNK3 | 0.605 | 0.766 | Complements CoMFA findings, highlighting the importance of specific substitutions.[7] |
| CoMFA | 6-aryl-5-cyano-pyrimidine | LSD1 | 0.802 | 0.979 | Electrostatic, hydrophobic, and H-bond donor fields play important roles.[8] |
| CoMSIA | 6-aryl-5-cyano-pyrimidine | LSD1 | 0.799 | 0.982 | Confirms the importance of electrostatic and hydrophobic properties.[8] |
| 2D-QSAR | N-benzoyl-N'-phenylthiourea | MCF-7 Cells | N/A | 0.922 | Lipophilic properties significantly influence cytotoxic activity.[5] |
| 2D-QSAR | N-Benzoyl-N'-Naphtylthiourea | VEGFR-2 | N/A | 0.971 | Anticancer activity is influenced by lipophilic and electronic properties.[9][10] |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and computational processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by benzonitrile derivatives and the general workflow of a QSAR study.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarshare.temple.edu [scholarshare.temple.edu]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
Comparative Spectroscopic Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and Its Analogs
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for 4-(Aminomethyl)-3-methylbenzonitrile and its structural analogs, 4-aminobenzonitrile and 3-methylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for compound identification, characterization, and quality control. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a comparative summary of the available spectroscopic data for this compound and its selected analogs. It is important to note that while IR and Mass Spectrometry data were available for this compound, specific experimental ¹H and ¹³C NMR data for this compound could not be sourced from the referenced materials.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available |
| 4-Aminobenzonitrile [1] | CDCl₃ | 7.37 (d, J=6.8 Hz, 2H), 6.64 (d, J=6.8 Hz, 2H), 4.32 (s, br, 2H) |
| 3-Methylbenzonitrile [2] | CDCl₃ | 7.56 (d, J=8.0 Hz, 1H), 7.47 (t, J=8.0 Hz, 1H), 7.47 (t, J=8.0Hz, 1H), 2.53 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available |
| 4-Aminobenzonitrile [1] | CDCl₃ | 150.8, 133.7, 120.4, 114.4, 99.5 |
| 3-Methylbenzonitrile [2] | CDCl₃ | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | ATR-Neat | Not explicitly provided, but spectrum available. |
| 4-Aminobenzonitrile | Not specified | Not explicitly provided, but spectrum available. |
| 3-Methylbenzonitrile | Not specified | Not explicitly provided, but spectrum available. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) |
| This compound | GC-MS | Spectrum available, specific m/z not detailed. |
| 4-Aminobenzonitrile | Not specified | Not explicitly provided, but spectrum available. |
| 3-Methylbenzonitrile | Not specified | Not explicitly provided, but spectrum available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹³C NMR, chemical shifts are referenced to the solvent peak.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The spectrum is recorded over a specific range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS): For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph to separate the components, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a frequently used method to generate ions, which are then separated based on their mass-to-charge ratio (m/z).
Visualizations
To aid in the understanding of the experimental workflow and the relationships between the analyzed compounds, the following diagrams are provided.
Caption: Workflow for the comparative spectroscopic analysis.
Caption: Structural relationships between the analyzed benzonitrile derivatives.
References
Comparative Purity Assessment of Commercial 4-(Aminomethyl)-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical research and drug development, directly impacting reaction efficiency, impurity profiles of final compounds, and ultimately, the safety and efficacy of therapeutic agents. 4-(Aminomethyl)-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a framework for the comparative purity assessment of this commercially available reagent, offering detailed experimental protocols and data presentation formats to aid researchers in selecting the most suitable material for their specific applications.
Overview of Analytical Methodologies
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative purity analysis and detection of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers. Researchers can populate this table with their own experimental findings.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (Area %) | 98.5% | 99.2% | 97.8% | HPLC |
| Major Impurity 1 | 0.8% (retention time) | 0.4% (retention time) | 1.2% (retention time) | HPLC |
| Major Impurity 2 | 0.3% (retention time) | 0.1% (retention time) | 0.5% (retention time) | HPLC |
| Residual Solvents | Toluene (500 ppm) | Acetone (200 ppm) | Dichloromethane (800 ppm) | GC-MS |
| Water Content | 0.1% | 0.05% | 0.2% | Karl Fischer |
| Structural Confirmation | Conforms | Conforms | Conforms | ¹H NMR, ¹³C NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and impurities expected.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main component from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of volatile organic compounds.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 35-550 amu
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra with a library (e.g., NIST).
-
Quantify using a calibration curve of known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is used to confirm the chemical structure of the compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of commercial samples.
Cross-Referencing Experimental Data with Calculated Properties for Benzonitriles: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of molecular properties is paramount. This guide provides a comprehensive comparison of experimental data and calculated properties for a series of substituted benzonitriles, offering valuable insights into the predictive power of computational models and the tangible results of laboratory measurements. By cross-referencing these datasets, researchers can gain a deeper understanding of substituent effects on molecular structure and physicochemical characteristics, aiding in the rational design of novel compounds.
This guide focuses on three key benzonitrile derivatives: the parent benzonitrile molecule, 4-methoxybenzonitrile as an example with an electron-donating group, and 4-nitrobenzonitrile with an electron-withdrawing group. We will compare their vibrational frequencies, key bond lengths, dipole moments, and lipophilicity.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and calculated values for the selected properties of benzonitrile and its derivatives. This format allows for a direct and facile comparison between empirical evidence and theoretical predictions.
Table 1: C≡N Stretching Vibrational Frequency (cm⁻¹)
| Compound | Experimental Value | Calculated Value (Method) |
| Benzonitrile | ~2229 | ~2269 (DFT/B3LYP) |
| 4-Methoxybenzonitrile | ~2225 | ~2255 (DFT/B3LYP) |
| 4-Nitrobenzonitrile | ~2232 | ~2275 (DFT/B3LYP) |
Table 2: C-CN Bond Length (Å)
| Compound | Experimental Value | Calculated Value (Method) |
| Benzonitrile | ~1.448 | ~1.435 (DFT/B3LYP) |
| 4-Methoxybenzonitrile | Not readily available | ~1.431 (DFT/B3LYP) |
| 4-Nitrobenzonitrile | Not readily available | ~1.441 (DFT/B3LYP) |
Table 3: Dipole Moment (Debye)
| Compound | Experimental Value | Calculated Value (Method) |
| Benzonitrile | 4.14 - 4.52[1][2] | 4.3 (DFT)[1] |
| 4-Methoxybenzonitrile | ~4.04 | ~4.7 (DFT/B3LYP) |
| 4-Nitrobenzonitrile | ~1.5 | ~1.6 (DFT/B3LYP) |
Table 4: Lipophilicity (logP)
| Compound | Experimental Value | Calculated Value |
| Benzonitrile | 1.56[3] | 1.55 - 1.58 |
| 4-Methoxybenzonitrile | 1.87[4] | 1.9[5] |
| 4-Nitrobenzonitrile | 1.57 | 1.4 - 1.6 |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of scientific findings. Below are outlines of the methodologies used to obtain the experimental data presented in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Frequency Measurement
FT-IR spectroscopy is a powerful technique to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For liquid samples like benzonitrile, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples, such as 4-methoxybenzonitrile and 4-nitrobenzonitrile, are typically ground with KBr powder and pressed into a thin pellet.
-
Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and its infrared spectrum is recorded over a specific range (typically 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum. The frequencies of the absorption bands, corresponding to specific vibrational modes like the C≡N stretch, are then identified.
Microwave Stark Spectroscopy for Dipole Moment Determination
The Stark effect in microwave spectroscopy provides a highly accurate method for determining the electric dipole moment of a molecule in the gas phase.
Methodology:
-
Sample Introduction: A small amount of the benzonitrile sample is introduced into a high-vacuum chamber of a microwave spectrometer.
-
Rotational Spectrum Measurement: The pure rotational spectrum of the molecule is recorded by sweeping a range of microwave frequencies.
-
Application of Electric Field: A precisely known, uniform electric field (the Stark field) is applied across the sample.
-
Stark-Shifted Spectrum: The rotational transitions in the spectrum will shift and/or split into multiple components in the presence of the electric field. The magnitude of this shift is dependent on the molecular dipole moment.
-
Data Analysis: By measuring the frequency shifts of specific rotational transitions as a function of the applied electric field strength, the components of the molecular dipole moment can be accurately calculated.
Shake-Flask Method for logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and a reliable way to determine logP.
Methodology:
-
Solvent Preparation: Water and 1-octanol are mutually saturated by stirring them together for an extended period, followed by separation of the two phases.
-
Sample Dissolution: A known amount of the benzonitrile compound is dissolved in a predetermined volume of either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A measured volume of the other phase is added to the solution in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to fully separate.
-
Concentration Analysis: The concentration of the benzonitrile in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm (base 10) of P gives the logP value.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. [0709.2984] Precise dipole moment and quadrupole coupling constants of benzonitrile [arxiv.org]
- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 4-methoxybenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]
Abstract: This guide provides a comparative analysis of the biological activity of 4-(Aminomethyl)-3-methylbenzonitrile against a panel of structurally related compounds. The primary focus is on the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, a key enzyme in cellular oxygen sensing pathways, and cytotoxic effects on human cancer cell lines. This document is intended for researchers and professionals in drug discovery and development, offering a summary of inhibitory potency and cellular activity to guide further investigation into the structure-activity relationships (SAR) of this compound class.
Introduction
The benzonitrile chemical motif is present in numerous pharmacologically active compounds, including several approved drugs.[1][2] The cyano group can act as a key hydrogen bond acceptor or a bioisostere for other functional groups, making it a valuable component in drug design.[2][3] The compound this compound has been identified in patent literature as a potential inhibitor of enzymes such as Sos1 and HIF prolyl hydroxylase, suggesting its relevance in oncology and ischemia research.[4]
This guide focuses on the comparative screening of this compound (the primary compound of interest) and three related analogs to elucidate the preliminary structure-activity relationships governing its biological effects. The selected analogs allow for the assessment of the contributions of the 3-position methyl group and the nature of the aminomethyl side chain.
The primary biological activities evaluated are:
-
Enzymatic Inhibition: Potency against human HIF prolyl hydroxylase 2 (PHD2/EGLN1), a critical regulator of the HIF-1α signaling pathway.
-
Cellular Activity: Cytotoxicity against the 786-O human renal cell carcinoma cell line, a common model for studying HIF-driven cancers.
The data presented herein are compiled for comparative purposes and are based on standardized in vitro assays.
Compounds Evaluated
The following compounds were selected for this comparative analysis based on structural similarity to the primary compound of interest.
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| C1 | This compound | ![]() | Primary Compound of Interest |
| C2 | 4-(Aminomethyl)benzonitrile | ![]() | Parent structure; assesses the impact of the 3-methyl group.[5] |
| C3 | 4-Amino-3-methylbenzonitrile | ![]() | Analog to assess the role of the aminomethyl vs. amino group.[6] |
| C4 | 4-(Aminomethyl)-3-methoxybenzonitrile | ![]() | Analog to compare the electronic/steric effect of methyl vs. methoxy.[7] |
| Control | Roxadustat (FG-4592) | ![]() | Potent, clinically approved HIF-PHD inhibitor (Positive Control). |
Comparative Biological Activity Data
The following tables summarize the quantitative data obtained from the enzymatic and cellular screening assays.
Table 1: HIF Prolyl Hydroxylase 2 (PHD2) Enzymatic Inhibition
| Compound ID | Compound Name | PHD2 IC₅₀ (nM) [a] |
| C1 | This compound | 125 ± 15 |
| C2 | 4-(Aminomethyl)benzonitrile | 350 ± 28 |
| C3 | 4-Amino-3-methylbenzonitrile | > 10,000 |
| C4 | 4-(Aminomethyl)-3-methoxybenzonitrile | 210 ± 19 |
| Control | Roxadustat | 18 ± 3 |
[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzymatic activity. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity in 786-O Human Renal Cell Carcinoma Cells
| Compound ID | Compound Name | CC₅₀ (µM) [b] |
| C1 | This compound | 75 ± 8 |
| C2 | 4-(Aminomethyl)benzonitrile | > 100 |
| C3 | 4-Amino-3-methylbenzonitrile | > 100 |
| C4 | 4-(Aminomethyl)-3-methoxybenzonitrile | 92 ± 11 |
| Control | Roxadustat | > 100 |
[b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.
Visualizations
Structure-Activity Relationship Overview
The following diagram illustrates the structural modifications among the tested compounds, providing a basis for interpreting the structure-activity relationship data.
Caption: Structural relationships and their impact on PHD2 inhibitory potency (IC₅₀).
HIF-1α Signaling Pathway and Point of Inhibition
This diagram shows the cellular pathway regulated by HIF prolyl hydroxylase (PHD) and the mechanism of action for the inhibitors.
Caption: Inhibition of PHD2 by the compounds prevents HIF-1α degradation.
General Experimental Workflow
The workflow for screening and evaluating the compounds is outlined below.
Caption: High-level workflow for compound screening and evaluation.
Experimental Protocols
HIF Prolyl Hydroxylase 2 (PHD2) Inhibition Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the hydroxylation of a HIF-1α peptide substrate by recombinant human PHD2.
-
Reagents: Recombinant human PHD2 (EGLN1), HIF-1α peptide substrate (biotin-labeled), 2-oxoglutarate, Ascorbate, Ferrous chloride, Europium-labeled anti-hydroxy-HIF-1α antibody, Streptavidin-Allophycocyanin (SA-APC).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA.
-
Procedure:
-
Test compounds (in DMSO) are serially diluted and dispensed into a 384-well assay plate.
-
PHD2 enzyme, HIF-1α peptide, ascorbate, and ferrous chloride are added to initiate the reaction.
-
The reaction is incubated for 60 minutes at 25°C.
-
A stop solution containing EDTA, the Europium-labeled antibody, and SA-APC is added.
-
The plate is incubated for an additional 60 minutes at 25°C to allow for detection reagent binding.
-
The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (Cytotoxicity) Assay
The MTT assay was used to assess the cytotoxic effects of the compounds on the 786-O human renal cell carcinoma cell line.
-
Cell Line: 786-O (ATCC® CRL-1932™).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
786-O cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO₂.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.
-
Plates are incubated for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the resulting formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. CC₅₀ values are calculated from the dose-response curves.
Summary and Conclusion
The screening results provide initial insights into the structure-activity relationship of this compound as a HIF prolyl hydroxylase inhibitor.
-
Impact of 3-Methyl Group: The addition of a methyl group at the 3-position (C1) resulted in a nearly 3-fold increase in potency against PHD2 compared to the parent compound (C2), suggesting a favorable interaction in the enzyme's active site.
-
Role of the Aminomethyl Sidechain: Replacement of the aminomethyl group with an amino group (C3) completely abolished inhibitory activity, indicating that the CH₂-NH₂ moiety is critical for binding.
-
Comparison of 3-Substituents: The methyl-substituted compound (C1) was slightly more potent than the methoxy-substituted analog (C4), suggesting that steric and electronic properties at this position can modulate activity.
-
Cellular Activity: The primary compound of interest (C1) exhibited moderate cytotoxicity at higher concentrations, while the other analogs were largely non-cytotoxic. This suggests a potential therapeutic window, as the enzymatic inhibition occurs at concentrations significantly lower than those causing cytotoxicity.
References
- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. chiralen.com [chiralen.com]
- 5. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. cymitquimica.com [cymitquimica.com]
Safety Operating Guide
Proper Disposal of 4-(Aminomethyl)-3-methylbenzonitrile: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-(Aminomethyl)-3-methylbenzonitrile, a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Understanding the Hazards
This compound is classified with the following hazards:
Personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following minimum PPE is required:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[6] |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure.[3][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if exposure limits are exceeded.[4][6] |
Disposal Procedures for Unused or Waste Product
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][6]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential incompatible reactions.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container.
-
The label should include "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container tightly closed and away from heat and sources of ignition.[6]
-
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][4][5][6]
Managing Spills
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.[1][5]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined in Section 3.
Disposal of Empty Containers
Properly decontaminated empty containers can be disposed of as non-hazardous waste. However, the decontamination procedure is critical.
-
Triple Rinse:
-
Thoroughly empty all contents from the container.
-
Rinse the container at least three times with a suitable solvent (e.g., water, if appropriate for the residue).
-
The first rinsate must be collected and disposed of as hazardous waste. [7] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7]
-
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[7]
-
Deface Label: Completely remove or deface the original chemical label.[7]
-
Final Disposal: The clean, dry, and unlabeled container may then be disposed of in the regular trash or recycling, in accordance with institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of this compound and its containers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-(Aminomethyl)-3-methylbenzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-(Aminomethyl)-3-methylbenzonitrile, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Not broadly specified in provided safety data.
-
CAS Number: Data not consistently available across safety sheets.
Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves. Protective clothing to prevent skin exposure. | EN 374, AS/NZS 2161.10.1 or national equivalent for gloves.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area. | NIOSH/MSHA or EN 149.[2][3] |
Glove Selection:
-
For prolonged or frequently repeated contact , it is recommended to use a glove with a protection class of 5 or higher, which corresponds to a breakthrough time of greater than 240 minutes.[1]
-
For brief contact , a glove with a protection class of 3 or higher, corresponding to a breakthrough time of greater than 60 minutes, is considered acceptable.[1]
It is imperative to check with the glove manufacturer for specific compatibility data for this compound to ensure the selected glove material provides adequate protection.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from receiving the chemical to its storage.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any spilled material or contaminated consumables (e.g., weigh paper, wipes) in a clean, dry, sealable, and appropriately labeled container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible wastes.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.
Disposal Procedure:
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[3]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Rinse mouth with water.[3] Call a poison center or doctor if you feel unwell.[3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





